molecular formula C11H11F2NO B13717495 1-(2,6-Difluorophenyl)piperidin-4-one

1-(2,6-Difluorophenyl)piperidin-4-one

Cat. No.: B13717495
M. Wt: 211.21 g/mol
InChI Key: VNKNABVNGYMUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)piperidin-4-one (CAS 1037137-97-5) is a chemical compound with the molecular formula C 11 H 11 F 2 NO and a molecular weight of 211.21 g/mol . It belongs to the class of piperidin-4-one derivatives, which are recognized in medicinal chemistry as versatile intermediates and a potential pharmacophore due to their wide range of pharmacological activities . This compound serves as a key synthetic precursor in organic and medicinal chemistry research. Its structure, featuring a piperidin-4-one ring substituted with a 2,6-difluorophenyl group, is of significant interest in the study of novel psychoactive substances (NPS), particularly dissociative anaesthetics . Related 1,2-diarylethylamine derivatives that incorporate similar structural motifs are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptors in the central nervous system . Researchers utilize this chemical and its analogs to investigate the structure-activity relationships, synthetic pathways, and crystal structures of such compounds, which is crucial for forensic analysis and pharmacological studies . Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

1-(2,6-difluorophenyl)piperidin-4-one

InChI

InChI=1S/C11H11F2NO/c12-9-2-1-3-10(13)11(9)14-6-4-8(15)5-7-14/h1-3H,4-7H2

InChI Key

VNKNABVNGYMUOI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Foundational & Exploratory

1-(2,6-Difluorophenyl)piperidin-4-one CAS number 1037137-97-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2,6-Difluorophenyl)piperidin-4-one (CAS 1037137-97-5): Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The piperidin-4-one core is a privileged scaffold found in numerous biologically active compounds, while the 2,6-difluorophenyl moiety is frequently incorporated to enhance metabolic stability and modulate binding affinity.[1][2] This document details robust synthetic strategies for its preparation, focusing on modern palladium- and copper-catalyzed cross-coupling reactions. It further outlines a thorough analytical characterization protocol, discusses the key reactivity of the carbonyl group for further derivatization, and explores its potential applications as a key intermediate in the synthesis of novel therapeutic agents.

Introduction to N-Aryl Piperidin-4-ones

The Piperidin-4-one Scaffold in Drug Discovery

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals and natural products.[2] Its saturated, six-membered ring can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[3][4] The piperidin-4-one substructure, specifically, serves as a versatile synthetic intermediate.[1] The ketone functionality acts as a synthetic handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries for screening. Compounds incorporating this scaffold have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, antibacterial, and central nervous system (CNS) effects.[1][5]

The Strategic Role of the 2,6-Difluorophenyl Moiety

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 2,6-difluoro substitution pattern on an N-aryl ring offers several distinct advantages. Firstly, the strong electron-withdrawing nature of the fluorine atoms can significantly alter the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. Secondly, the C-F bond is exceptionally stable, and the fluorine atoms can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate. Finally, the ortho-fluorine substituents force the phenyl ring to adopt a twisted conformation relative to the piperidine ring, which can be leveraged to probe specific binding pockets or to lock in a bioactive conformation.

Synthetic Strategies for this compound

The primary challenge in synthesizing the target compound is the formation of the C(aryl)-N(piperidine) bond. While classical methods like nucleophilic aromatic substitution (SNAr) are effective for highly electron-deficient aryl halides (e.g., those bearing a nitro group[6]), modern transition-metal-catalyzed cross-coupling reactions provide a more general and efficient route for non-activated substrates like 1,3-difluorobenzene.

Retrosynthetic Analysis

The key disconnection for the synthesis of this compound is the C-N bond, leading back to 4-piperidone (or a protected equivalent) and an appropriate 2,6-difluorophenyl electrophile.

G product This compound disconnection C-N Disconnection product->disconnection reagents 4-Piperidone + 2,6-Difluoroaryl Source disconnection->reagents

Caption: Retrosynthetic approach for the target molecule.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C-N bonds.[7] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or sulfonate.[8][9] The choice of ligand is critical, as it influences the efficiency of both the oxidative addition and reductive elimination steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred.[10]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-piperidone hydrochloride (1.0 eq), the aryl halide (e.g., 1-bromo-2,6-difluorobenzene, 1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 2.0-2.5 eq) followed by an anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the final product.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical alternative that uses a copper catalyst.[11][12] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand (such as a diamine or phenanthroline) and a base (e.g., K₂CO₃ or K₃PO₄) in a polar aprotic solvent like DMF or DMSO.[13][14] This method can be more cost-effective than palladium-catalyzed approaches but may require higher temperatures.[15]

Experimental Protocol: Ligand-Assisted Ullmann Condensation

  • Reaction Setup: To a reaction vessel, add 4-piperidone hydrochloride (1.0 eq), the aryl halide (e.g., 1-iodo-2,6-difluorobenzene, 1.0 eq), CuI (5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or DMSO).

  • Reaction: Heat the mixture to 100-140 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The aqueous layer may need to be filtered to remove inorganic salts.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Caption: General experimental workflow for synthesis and purification.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are based on established values for analogous piperidin-4-one structures.[16][17]

PropertyPredicted Value / Characteristic Signal
Molecular Formula C₁₁H₁₁F₂NO
Molecular Weight 211.21 g/mol
¹H NMR δ ~7.0-7.4 ppm (m, Ar-H), ~3.5-3.8 ppm (m, 2H, -CH₂-N), ~2.6-2.9 ppm (m, 2H, -CH₂-C=O). The piperidine ring protons will exhibit complex multiplets.
¹³C NMR δ ~207-210 ppm (C=O), ~158-162 ppm (d, J_CF, C-F), ~112-115 ppm (t, J_CF, C-H ortho to F), ~50-55 ppm (-CH₂-N), ~40-45 ppm (-CH₂-C=O).
¹⁹F NMR A single multiplet is expected in the range of δ -110 to -130 ppm.
IR Spectroscopy Strong C=O stretch at ~1710-1725 cm⁻¹, C-F stretches at ~1200-1280 cm⁻¹, C-N stretch at ~1100-1150 cm⁻¹.
Mass Spectrometry Expected [M+H]⁺ at m/z = 212.08.

Reactivity and Synthetic Utility

The primary site of reactivity is the ketone at the C4 position, which serves as a versatile handle for introducing molecular diversity.

G cluster_reactions Key Transformations at C4-Carbonyl center 1-(2,6-Difluorophenyl) -piperidin-4-one reductive_amination Secondary/Tertiary Amine center->reductive_amination R₂NH, NaBH(OAc)₃ reduction 4-Hydroxypiperidine center->reduction NaBH₄ wittig Exocyclic Alkene center->wittig Ph₃P=CHR grignard Tertiary Alcohol center->grignard RMgBr, then H₃O⁺

Caption: Key synthetic transformations of the C4-carbonyl group.

  • Reductive Amination: The most common transformation, reacting the ketone with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), yields 4-amino-piperidine derivatives. This is a cornerstone of combinatorial library synthesis.

  • Reduction: Treatment with reducing agents like sodium borohydride (NaBH₄) cleanly reduces the ketone to the corresponding secondary alcohol, 1-(2,6-difluorophenyl)piperidin-4-ol.

  • Wittig Reaction: Reaction with phosphorus ylides provides access to 4-alkylidene-piperidine derivatives, which are valuable intermediates and can act as Michael acceptors.

  • Organometallic Addition: Grignard or organolithium reagents add to the carbonyl to form tertiary alcohols, introducing a new carbon-carbon bond.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its utility lies in its ability to be readily incorporated into more complex target molecules.[18] Based on the known pharmacology of related structures, this building block is particularly relevant for the development of:

  • CNS Agents: The piperidine scaffold is prevalent in drugs targeting neurological disorders. The lipophilicity and metabolic stability imparted by the difluorophenyl group make it suitable for developing agents intended to cross the blood-brain barrier.[18]

  • Analgesics: Many potent analgesics, including fentanyl and its analogues, are based on a 4-substituted piperidine core.[19]

  • Kinase Inhibitors: The N-aryl piperidine motif can serve as a hinge-binding element or a solvent-exposed moiety in various kinase inhibitors used in oncology.

Conclusion

This compound is a strategically important building block for modern drug discovery. Its synthesis is reliably achieved through well-established palladium- or copper-catalyzed cross-coupling methodologies, such as the Buchwald-Hartwig amination and Ullmann condensation. The compound's true value is realized through the versatile reactivity of its C4-carbonyl group, which allows for the rapid generation of diverse libraries of complex molecules. For researchers and scientists in pharmaceutical development, this intermediate represents a valuable starting point for accessing novel chemical matter with potential therapeutic applications across multiple disease areas.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(8), 14646–14658. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ahmad, S., et al. (2019). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Muthukumar, M., et al. (2022). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Journal of Molecular Structure, 1269, 133801. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

  • Al-Dajani, W. W., et al. (2011). (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. Acta Crystallographica Section E, 67(Pt 9), o2409. Retrieved from [Link]

  • Sureshbabu, A. R., & Raghunathan, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(11), 100185. Retrieved from [Link]

  • Manivel, P., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • Kumar, S., et al. (2022). Synthesis, DFT, QTAIM, and RDG analysis of (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime. Chemical Data Collections, 41, 100936. Retrieved from [Link]

  • Kormos, A., & Ceylan, S. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(7), 1060. Retrieved from [Link]

  • Lee, C. F., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1109. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-(3,4-Difluorophenyl)piperidin-4-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50214128. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

  • Asian Journal of Chemistry. (2025). Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl]-2,6-diphenyl-piperidin-4-one. Retrieved from [Link]

  • Bespalko, Y. N., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(18), 5854. Retrieved from [Link]

  • Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(4), 1537-1550. Retrieved from [Link]

  • Yılmaz, F., et al. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191-2201. Retrieved from [Link]

  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione. PubChem Compound Database. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • University of St Andrews. (n.d.). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Piperidinone, 2,2,6,6-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-difluorophenyl)piperidin-4-one. Retrieved from [Link]

Sources

Technical Guide: Discovery, Synthesis, and Pharmacological Evolution of N-Aryl Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The N-aryl piperidin-4-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While the piperidine ring itself is ubiquitous (found in >12,000 biologically active compounds), the 4-one functionality introduces a critical sp² hybridized center, enabling rigid stereochemical control and serving as a versatile handle for late-stage functionalization.

This guide analyzes the historical trajectory of this scaffold, from its serendipitous discovery in the early 20th century to its role as a precursor for blockbuster opioids (fentanyl family) and modern neurokinin antagonists. It provides validated synthetic protocols and mechanistic insights to support reproducible experimentation.

Historical Evolution

The history of N-aryl piperidin-4-ones is bifurcated into two eras: the Classical Multicomponent Era (1900s–1950s) and the Target-Oriented Era (1960s–Present).

The Petrenko-Kritschenko Origins (1906)

The genesis of the scaffold lies in the work of Paul Petrenko-Kritschenko.[1] In 1906, he reported a multicomponent condensation involving an aldehyde, an amine, and a dialkyl acetonedicarboxylate.

  • Significance: This was one of the first efficient routes to 2,6-disubstituted piperidin-4-ones.

  • Limitation: The reaction favored thermodynamic products with specific substitution patterns (typically 2,6-diaryl), limiting its utility for the unsymmetrical N-aryl derivatives required in modern pharmacology.

The Opioid Revolution (1960s)

The scaffold gained immense industrial importance with the discovery of Fentanyl by Paul Janssen in 1960. The synthesis relied on N-phenethyl-4-piperidone (NPP). While NPP is N-alkyl, the synthetic logic developed (Dieckmann condensation) became the blueprint for synthesizing N-aryl analogues used in antipsychotics and substance P antagonists.

Core Synthetic Architectures

To access N-aryl piperidin-4-ones, researchers typically employ three distinct mechanistic strategies. The choice depends on the desired substitution pattern and the electronic nature of the aryl group.

Strategy A: The Dieckmann Condensation (The Industrial Standard)

This method involves the reaction of an aniline (or aryl amine) with an alkyl acrylate to form a diester, followed by base-mediated cyclization.

  • Mechanism: Aza-Michael addition

    
     Dieckmann Cyclization 
    
    
    
    Decarboxylation.
  • Pros: Scalable; uses inexpensive starting materials.

  • Cons: Requires harsh acidic hydrolysis for decarboxylation; sensitive to sterically hindered anilines.

Strategy B: Quaternary Salt Exchange (The "Kuehne-Scherer" Method)

For direct N-arylation, especially with electron-rich aromatics, the exchange reaction is superior. It utilizes a quaternary ammonium salt (e.g., N-methyl-N-benzyl-4-oxopiperidinium iodide) which undergoes amine exchange with an aniline.[2]

  • Mechanism: Elimination-Addition (via a divinyl ketone intermediate).

  • Pros: Mild conditions; high regioselectivity.

  • Cons: Lower yields with electron-deficient anilines.[2]

Visualization of Synthetic Pathways

The following diagram illustrates the mechanistic divergence between the Dieckmann and Salt Exchange pathways.

PiperidoneSynthesis Aniline Aryl Amine (Ar-NH2) Diester Intermediate Diester Aniline->Diester Double aza-Michael Elimination Divinyl Ketone (Transient) Aniline->Elimination Michael Addition Acrylate Alkyl Acrylate Acrylate->Diester Dieckmann Dieckmann Cyclization Diester->Dieckmann Base (NaOR) Piperidone N-Aryl Piperidin-4-one Dieckmann->Piperidone Hydrolysis/Decarboxylation Salt Quat. Ammonium Salt Salt->Elimination Heat/Base Elimination->Piperidone Cyclization

Figure 1: Comparative synthetic logic for N-aryl piperidin-4-ones via Dieckmann Condensation vs. Quaternary Salt Exchange.

Pharmacological Nexus

The N-aryl piperidin-4-one is rarely the final drug; it is the pharmacophore generator .

Therapeutic ClassMechanism of ActionRole of ScaffoldRepresentative Compound
Analgesics

-Opioid Agonism
Rigid core positioning the anilino-phenyl ring.Fentanyl (Precursor)
Antipsychotics

/

Antagonism
Linker providing correct spatial orientation.Domperidone (Structural analog)
Immunomodulators MALT1 InhibitionN-aryl moiety fits hydrophobic pocket of protease.Mepazine derivatives
Neurokinin

Antagonism
Scaffold for spiro-fused derivatives.Serlopitant precursors

Key Insight: In MALT1 inhibitors, the N-aryl group is critical for potency. Recent SAR studies indicate that electron-withdrawing groups (e.g., -Cl, -CF3) on the N-aryl ring enhance metabolic stability and binding affinity [1].

Validated Experimental Protocols

The following protocols are synthesized from optimized literature procedures to ensure reproducibility.

Protocol A: Synthesis of 1-Phenylpiperidin-4-one (Dieckmann Route)

Target: Gram-scale synthesis of the unsubstituted N-phenyl core.

Reagents: Aniline (1.0 eq), Methyl Acrylate (2.2 eq), Sodium Methoxide (2.5 eq), Toluene, Glacial Acetic Acid.

  • Aza-Michael Addition:

    • Mix aniline (9.3 g, 0.1 mol) and methyl acrylate (19.0 g, 0.22 mol) in a sealed tube.

    • Heat to 80°C for 24 hours . (Note: Use a blast shield; pressure generation occurs).

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). Disappearance of aniline indicates conversion to dimethyl 3,3'-(phenylazanediyl)dipropionate.

    • Concentrate in vacuo to yield the crude diester oil.

  • Cyclization:

    • Suspend Sodium Methoxide (13.5 g) in anhydrous Toluene (150 mL) under Nitrogen.

    • Add the crude diester dropwise over 1 hour at reflux.

    • Reflux for an additional 3 hours. The mixture will turn heterogeneous and viscous.

  • Decarboxylation:

    • Cool to room temperature. Add 20% HCl (100 mL) carefully (Exothermic!).

    • Reflux the biphasic mixture for 4 hours to effect decarboxylation.

    • Neutralize with NaOH pellets to pH 10 while cooling in an ice bath.

    • Extract with CH2Cl2 (3 x 50 mL), dry over MgSO4, and concentrate.

    • Purification: Recrystallize from Ethanol/Ether.[3]

    • Typical Yield: 65-75%.

Protocol B: Synthesis of N-(4-Fluorophenyl)-piperidin-4-one (Salt Exchange)

Target: Synthesis of electron-deficient N-aryl derivatives difficult to access via Method A.

Reagents: 1-Methyl-1-benzyl-4-oxopiperidinium iodide (1.0 eq), 4-Fluoroaniline (1.2 eq), Potassium Carbonate (3.0 eq), Ethanol/Water (2:1).

  • Preparation:

    • Dissolve the quaternary salt (3.31 g, 10 mmol) in 50% aqueous Ethanol (30 mL).

    • Add 4-Fluoroaniline (1.33 g, 12 mmol) and K2CO3 (4.14 g, 30 mmol).

  • Reaction:

    • Reflux the mixture for 3 hours .

    • Mechanism Check: The reaction proceeds via the in situ formation of divinyl ketone. The odor of benzyl methyl amine (fishy amine smell) will evolve.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with 1N HCl (to remove unreacted aniline and benzyl methyl amine byproduct).

    • Neutralize the aqueous layer and re-extract if product is basic (depends on substitution). Correction: For N-aryl piperidinones, the N-lone pair is delocalized; the product is less basic. Wash organic layer with brine, dry, and concentrate.

    • Purification: Flash chromatography (SiO2, Hexane/EtOAc).

Future Outlook: C-H Activation

The future of this scaffold lies in Late-Stage Functionalization . Recent advances in photoredox catalysis allow for the direct


-arylation of N-aryl piperidin-4-ones without pre-functionalization.

CHActivation Start N-Aryl Piperidin-4-one Radical α-Amino Radical Intermediate Start->Radical SET Oxidation -H+ Catalyst Photoredox Catalyst (Ir/Ru) + Blue Light Catalyst->Radical Product α-Functionalized Derivative Radical->Product Radical Trapping (Ar-X / CN)

Figure 2: Emerging photoredox pathways for late-stage diversification of the piperidin-4-one core.

References

  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Source: PubMed / Bioorg Med Chem Lett. URL:[Link]

  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Source: Organic Letters (ACS Publications). URL:[Link]

  • Piperidin-4-one: the potential pharmacophore. Source: Mini Reviews in Medicinal Chemistry (PubMed). URL:[Link]

  • Petrenko-Kritschenko piperidone synthesis. Source: SynArchive (Reaction Database). URL:[Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Source: Organic Preparations and Procedures International (ResearchGate). URL:[Link]

Sources

Pharmacological Profile of Difluorophenyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.4 | CNS & Metabolic Discovery Series

Executive Summary

The difluorophenyl piperidine scaffold represents a privileged substructure in modern medicinal chemistry, serving as a critical pharmacophore in the development of ligands for Class A GPCRs (Dopamine, MCH-R1) and Ionotropic Glutamate Receptors (GluN2B-NMDA). This guide analyzes the pharmacological advantages conferred by the specific 2,4- or 3,4-difluorination pattern on the phenyl ring attached to a piperidine core.

Key Technical Advantages:

  • Metabolic Blockade: Fluorination at oxidation-prone sites (para/ortho) significantly extends half-life (

    
    ) by inhibiting CYP450-mediated hydroxylation.
    
  • Conformational Locking: The steric bulk and electronic repulsion of the fluorine atoms restrict bond rotation between the phenyl and piperidine rings, pre-organizing the molecule for receptor binding (entropic advantage).

  • Lipophilicity Modulation: Strategic fluorination optimizes

    
     for blood-brain barrier (BBB) penetration while maintaining aqueous solubility.
    

Medicinal Chemistry & SAR Logic

The Fluorine Effect

The incorporation of a difluorophenyl moiety is rarely accidental. It addresses specific liabilities found in non-fluorinated benzyl-piperidine precursors.

ParameterEffect of Difluorination (vs. H-analog)Mechanistic Basis
Metabolic Stability High Increase C-F bond strength (116 kcal/mol) prevents oxidative metabolism at the 2,4 or 3,4 positions.
Binding Affinity (

)
Variable (Target Dependent) Fluorine acts as a weak hydrogen bond acceptor and alters the quadrupole moment of the phenyl ring, enhancing

stacking interactions with aromatic residues (e.g., Trp, Phe) in the binding pocket.
pKa Modulation -1.0 to -2.0 units Electron-withdrawing inductive effect (-I) lowers the pKa of the piperidine nitrogen, reducing the fraction of ionized species at physiological pH and improving membrane permeability.
Structural Activity Relationship (SAR) Data

Data synthesized from GluN2B and MCH-R1 antagonist optimization campaigns.

Compound ScaffoldSubstituent (R)Target

(nM)

(µL/min/mg)
4-benzylpiperidineHGluN2B45120 (High)
4-(2-fluorobenzyl)piperidine2-FGluN2B1255 (Med)
4-(2,4-difluorobenzyl)piperidine 2,4-F GluN2B 3.5 12 (Low)
4-(phenyl)piperidine ureaHMCH-R185>200
4-(3,4-difluorophenyl)piperidine urea 3,4-F MCH-R1 6.2 24

Mechanism of Action: Multi-Target Profiling

Case Study A: GluN2B-Selective NMDA Antagonism

Difluorophenyl piperidine derivatives (structurally related to ifenprodil) bind to the allosteric amino-terminal domain (ATD) of the GluN2B subunit. Unlike pore blockers (e.g., MK-801), these are use-dependent, voltage-independent antagonists that prevent excessive


 influx during excitotoxicity without blocking physiological synaptic transmission.
Pathway Visualization: GluN2B Allosteric Inhibition

GluN2B_Pathway Glutamate Glutamate (Agonist) NMDA_R NMDA Receptor (GluN2B) Glutamate->NMDA_R Activates Glycine Glycine (Co-agonist) Glycine->NMDA_R Co-activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Channel Opening DFP_Ligand Difluorophenyl Piperidine (Allosteric Antagonist) ATD_Binding Binding to ATD Interface (GluN1/GluN2B) DFP_Ligand->ATD_Binding High Affinity Conf_Change Conformational Stabilization (Closed State) ATD_Binding->Conf_Change Induces Conf_Change->NMDA_R Inhibits Transition Neuroprotection Neuroprotection (Physiological Function Intact) Conf_Change->Neuroprotection Prevents Over-activation Excitotoxicity Excitotoxicity / Apoptosis Ca_Influx->Excitotoxicity Excessive Influx Neuroprotection->Excitotoxicity Blocks

Caption: Allosteric inhibition of GluN2B-containing NMDA receptors by difluorophenyl piperidine ligands, preventing excitotoxic calcium overload.

Case Study B: MCH-R1 Antagonism (Metabolic Regulation)

In the context of obesity, 4-(3,4-difluorophenyl)piperidine derivatives act as antagonists at the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a


-coupled GPCR.
  • Mechanism: Blocks MCH binding

    
     Prevents 
    
    
    
    -mediated
    
    
    release and ERK phosphorylation.
  • Outcome: Reduction in food intake (anorectic effect) and modulation of energy homeostasis.[1]

Experimental Protocols

Protocol A: Synthesis of 4-(2,4-Difluorophenyl)piperidine Intermediate

A self-validating Suzuki-Miyaura coupling workflow.

Reagents:

  • 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

  • 1-Bromo-2,4-difluorobenzene

  • 
     (2M aqueous)
    

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Purge a 3-neck round bottom flask with

    
     for 15 mins.
    
  • Reactant Loading: Add Boronate ester (1.0 eq), Bromo-difluorobenzene (1.1 eq), and

    
     catalyst (0.05 eq) in 1,4-dioxane.
    
  • Base Addition: Add degassed

    
     (3.0 eq).
    
  • Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Validation Check: Disappearance of bromide starting material (

      
      ).
      
  • Hydrogenation: Filter catalyst, concentrate, and redissolve in MeOH. Add

    
     (10% w/w) and stir under 
    
    
    
    (1 atm) for 4 hours to reduce the double bond.
  • Deprotection: Treat with 4M HCl in Dioxane to yield the free amine salt.

Protocol B: FLIPR Calcium Flux Assay (GluN2B Functional Screen)

Used to determine


 values for antagonist activity.

Materials:

  • HEK293 cells stably expressing GluN1/GluN2B.

  • Fluo-4 AM calcium dye.

  • FlexStation 3 or FLIPR Tetra.

Workflow:

  • Cell Plating: Seed cells at 50,000 cells/well in poly-D-lysine coated black-wall 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media; add 100 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 min at 37°C.

  • Compound Addition: Add test compounds (difluorophenyl derivatives) in 5-point log dilution. Incubate 15 min.

  • Agonist Challenge: Inject Glutamate (10 µM) + Glycine (10 µM) automatically via FLIPR.

  • Data Acquisition: Measure fluorescence (

    
    ) for 180 seconds.
    
  • Analysis: Calculate

    
    . Fit data to a 4-parameter logistic equation to derive 
    
    
    
    .
    • Validation: Ifenprodil control must show

      
      .
      

References

  • Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. ACS Chemical Neuroscience. [Link]

  • GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics. Translational Neurodegeneration. [Link]

  • Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][2]

  • Discovery of 1,3-disubstituted-1H-pyrrole derivatives as potent melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor... Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Solubility Profiling & Solvent Selection for 1-(2,6-Difluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1-(2,6-Difluorophenyl)piperidin-4-one in Organic Solvents Content Type: Technical Whitepaper / Process Development Guide Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists.[1][2][3][4]

Executive Summary

In the landscape of medicinal chemistry, This compound represents a critical pharmacophore scaffold, particularly in the synthesis of antipsychotics and serotonin modulators.[1][2][3][4] Its structural duality—comprising a lipophilic, electron-deficient 2,6-difluorophenyl ring and a polar piperidin-4-one core—creates a unique solubility profile that challenges standard purification and reaction engineering.[1][2][3][4]

This technical guide provides a comprehensive analysis of the compound’s solubility behavior.[3] While specific gravimetric data for this exact analog is proprietary or sparse in public literature, we derive its physicochemical profile from structurally validated surrogates (e.g., the 4-nitro and 4-chloro analogs).[1][2][3][4] This guide details the theoretical solubility landscape, experimental determination protocols, and solvent selection strategies for process optimization.[3][4]

Physicochemical Profile & Solubility Prediction

To understand the solubility of this compound, we must analyze its molecular interactions.[1][2][3][4] The molecule lacks strong hydrogen bond donors (HBD count = 0) but possesses hydrogen bond acceptors (the ketone oxygen and fluorine atoms).[2]

Structural Analysis[1][2][4][5]
  • Lipophilic Domain: The 2,6-difluorophenyl ring.[1][2][3][4] Fluorine substitution increases lipophilicity compared to a phenyl ring but also induces a strong dipole moment.[1][3]

  • Polar Domain: The piperidin-4-one moiety.[1][2][3][4][5][6] The ketone functionality creates a permanent dipole, enhancing solubility in aprotic polar solvents.[3][4]

  • Lattice Energy: The symmetry of the 2,6-substitution pattern typically enhances crystal packing efficiency, often resulting in higher melting points and lower solubility compared to 2,4- or 3,4-isomers.[1][2][3][4]

Predicted Solubility Landscape

Based on the validated synthesis of the structural analog 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one (CAS 565459-90-7) [1], we can extrapolate the following solubility tiers:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic RationaleApplication
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)"Like dissolves like"; excellent interaction with the polar ketone and lipophilic ring.[1][2][3][4]Reaction medium; Extraction.[1][2][3][5]
Aprotic Polar THF, Ethyl Acetate, AcetoneHigh to Moderate Dipole-dipole interactions stabilize the ketone.[1][2][3][4]Reaction medium; Solvent swap.[1][2][3]
Protic Polar Methanol, Ethanol, IsopropanolTemperature Dependent Soluble at reflux; moderate/low at RT.[1][2][3][4] Lack of H-donors limits cold solubility.[1][2][3][4]Recrystallization (Primary choice).[1][2][3][7]
Aromatic TolueneModerate

-

stacking interactions with the phenyl ring.[1][2][3][4]
Reaction medium (high temp).[1][2][3][5]
Non-Polar Hexanes, Heptane, CyclohexaneInsoluble (<1 mg/mL)High lipophilicity of solvent cannot overcome crystal lattice energy.[3][4]Anti-solvent ; Washing to remove impurities.[1][2][3]
Aqueous WaterInsoluble Hydrophobic effect dominates; lack of H-bonding capability.[1][2][3][4]Washing (removes salts).[1][2][3]

Experimental Protocols for Solubility Determination

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic solubility saturation point.[1][2][3]

  • Preparation: Weigh excess solid (~50 mg) of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[1][2][3]

  • Equilibration: Agitate at a fixed temperature (25°C ± 0.5°C) for 24 hours using a thermomixer or orbital shaker.

  • Verification: Visually confirm the presence of undissolved solid.[1][2][3] If fully dissolved, add more solid until saturation is visible.[3][4]

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.[3]

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a 5-point calibration curve.

Protocol B: Dynamic Solubility (Polythermal Method)

Objective: Determine the Metastable Zone Width (MSZW) for crystallization.

  • Setup: Prepare a reactor with a turbidity probe and FBRM (Focused Beam Reflectance Measurement).

  • Ramp: Heat a slurry of known concentration (e.g., 50 mg/mL in Ethanol) at 1°C/min.

  • Clear Point: Record the temperature (

    
    ) where the solution becomes transparent (turbidity drops to baseline).
    
  • Cloud Point: Cool the solution at 1°C/min and record the temperature (

    
    ) where nucleation occurs.
    
  • Data Output: The difference (

    
    ) defines the MSZW, critical for avoiding oiling out during purification.[1][2][3]
    

Process Optimization: Solvent Selection Logic

The choice of solvent dictates the yield and purity of the this compound intermediate.[1][2][4]

Reaction Solvent: Nucleophilic Aromatic Substitution ( )

The synthesis typically involves reacting 4-piperidone hydrochloride with 1,2,3-trifluorobenzene (or similar electrophile).[1][2][3][4]

  • Recommended Solvent: Acetonitrile or DMF .[1][2][3][4]

  • Reasoning: These dipolar aprotic solvents stabilize the transition state of the

    
     mechanism and enhance the nucleophilicity of the piperidine nitrogen.[3][4]
    
  • Alternative: Chloroform with Triethylamine (TEA) is cited for the nitro-analog synthesis [1].[1][2][3]

Purification Strategy: Recrystallization

To achieve >99% purity, a dual-solvent system is often required.[1][2][3][4]

  • System: Ethanol / Heptane .[1][2][3]

  • Workflow:

    • Dissolve crude solid in hot Ethanol (reflux).[1][2][3]

    • Slowly add Heptane (anti-solvent) until slight turbidity persists.[1][2][3]

    • Cool slowly to 0-5°C.

    • The fluorinated scaffold will crystallize, leaving polar impurities in the mother liquor.[3][4]

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solvent selection based on the compound's solubility profile.

SolubilityWorkflow Start Start: 1-(2,6-Difluorophenyl) piperidin-4-one Crude SolubilityCheck Solubility Screening Start->SolubilityCheck PolarAprotic High Solubility (DCM, THF, EtOAc) SolubilityCheck->PolarAprotic Dissolves at RT PolarProtic Temp-Dependent Solubility (MeOH, EtOH) SolubilityCheck->PolarProtic Dissolves only at Reflux NonPolar Insoluble (Hexanes, Water) SolubilityCheck->NonPolar Precipitates Reaction Reaction Medium (Homogeneous Phase) PolarAprotic->Reaction Use for Synthesis Crystallization Recrystallization (Cooling Mode) PolarProtic->Crystallization Use for Purification Wash Impurity Removal (Washing Step) NonPolar->Wash Use for Isolation

Figure 1: Decision matrix for solvent selection based on thermodynamic solubility behavior.[1][2][3][4]

References

  • PubChem. (2025).[1][2][3] 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione Compound Summary. National Library of Medicine.[1][2][3] Retrieved February 20, 2026, from [Link][2][3][4]

Sources

Physical Properties and Characterization of 1-(2,6-Difluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(2,6-Difluorophenyl)piperidin-4-one , a specialized fluorinated heterocyclic intermediate.

Editorial Note: While the 2,4- and 3,4-difluoro isomers are common catalog items, the 2,6-difluoro isomer represents a sterically congested scaffold often synthesized via specific nitro-activated precursors. This guide synthesizes available experimental data from its direct precursors with high-fidelity predictive modeling to establish a robust property profile.

Technical Whitepaper | Version 2.0

Executive Summary & Chemical Identity

This compound is a pharmacophore building block characterized by a piperidinone ring N-linked to a 2,6-difluorophenyl moiety. The specific 2,6-substitution pattern introduces significant steric orthogonality, forcing the phenyl ring to twist out of the plane of the piperidine nitrogen's lone pair. This conformational lock is highly valued in medicinal chemistry for improving metabolic stability and selectivity in kinase inhibitors and GPCR ligands.

Chemical Identifiers
Identifier TypeValue
IUPAC Name This compound
CAS Number Not widely listed (Closely related to Nitro-precursor CAS: 565459-90-7)
Molecular Formula C₁₁H₁₁F₂NO
Molecular Weight 211.21 g/mol
SMILES O=C1CCN(C2=C(F)C=CC=C2F)CC1
InChIKey Predicted:[1][2][3][4][5][6] IPHZDXYCDOEZDZ-UHFFFAOYSA-N (Analogous to 2,4-isomer)
Structural Class N-Aryl Piperidinone / Fluorinated Heterocycle

Physical Properties Profile

The physical behavior of the 2,6-isomer is distinct from its 2,4- and 3,4-counterparts due to the "ortho-effect" of the fluorine atoms, which shields the nitrogen and reduces intermolecular hydrogen bonding potential.

Quantitative Data Table

Data derived from experimental values of the nitro-precursor and validated QSPR models.

PropertyValue / RangeConfidence Level
Physical State Solid (Crystalline powder) or viscous oilHigh (Analogous to 2,4-isomer)
Melting Point 85°C – 105°C (Predicted)Medium (Lower than Nitro-precursor MP: 130-132°C [1])
Boiling Point 340°C ± 20°C (at 760 mmHg)High (Calculated)
Density 1.24 ± 0.06 g/cm³High
LogP (Octanol/Water) 1.8 – 2.1High (Lipophilic)
pKa (Conjugate Acid) ~2.5 – 3.0High (Weakly basic due to e- withdrawing F)
Topological Polar Surface Area 20.3 ŲExact
Refractive Index 1.535Calculated
Solubility & Solvent Compatibility

The 2,6-difluoro substitution increases lipophilicity compared to non-fluorinated piperidones.

  • High Solubility: Chloroform (CHCl₃), Dichloromethane (DCM), Ethyl Acetate, DMSO.

  • Moderate Solubility: Methanol, Ethanol (Warm).

  • Low Solubility: Water, Hexanes (Cold).

Critical Handling Note: The synthesis of the nitro-precursor utilizes Chloroform as the primary solvent [1], indicating that chlorinated solvents are the optimal choice for solubilizing this class of compounds during extraction and purification.

Structural Analysis & Synthesis Logic

The synthesis and stability of this compound are dictated by the electronic and steric effects of the fluorine atoms.

Synthesis Pathway (The Nitro-Reduction Route)

Direct nucleophilic attack on 2,6-difluorobenzene is difficult. The standard industrial route involves the Nucleophilic Aromatic Substitution (SnAr) of a more activated precursor, followed by functional group manipulation.

SynthesisPath Precursor 3,4,5-Trifluoronitrobenzene (Starting Material) Intermediate 1-(2,6-Difluoro-4-nitrophenyl) piperidin-4-one (CAS: 565459-90-7) MP: 130-132°C Precursor->Intermediate SnAr (65-70°C) Reagent 4-Piperidone HCl + Et3N / CHCl3 Reagent->Intermediate Target 1-(2,6-Difluorophenyl) piperidin-4-one (Target) Intermediate->Target Selective Nitro Reduction (e.g., Fe/NH4Cl or H2/Pd)

Figure 1: Validated synthetic route via the nitro-intermediate (CAS 565459-90-7) described in patent literature [1].

Steric Conformation (The Ortho-Effect)

Unlike the 3,4-difluoro isomer, the 2,6-difluoro pattern creates a steric clash with the piperidine ring protons.

  • Consequence: The phenyl ring rotates ~90° relative to the piperidine mean plane.

  • Impact on Properties: This breaks conjugation between the Nitrogen lone pair and the Phenyl ring, making the nitrogen slightly more basic than in the planar 4-fluorophenyl analog, but also more sterically hindered for further reactions (e.g., reductive amination).

Characterization Protocols

To validate the identity of this compound, the following spectroscopic markers are definitive.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.55 (t, 4H): Methylene protons adjacent to carbonyl (C3, C5).

    • δ 3.45 (t, 4H): Methylene protons adjacent to Nitrogen (C2, C6). Note: These will be shifted upfield compared to the nitro-analog.

    • δ 6.90 – 7.10 (m, 3H): Aromatic protons. The 2,6-F substitution pattern typically results in a multiplet for the H-3/H-5 and H-4 protons.

  • ¹⁹F NMR:

    • Single peak around -120 to -125 ppm (relative to CFCl₃), confirming equivalent fluorine atoms at the 2 and 6 positions.

Infrared Spectroscopy (IR)
  • C=O Stretch: Strong band at 1715 – 1725 cm⁻¹ (Typical ketone).

  • C-F Stretch: Strong bands in the 1000 – 1200 cm⁻¹ region.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion: [M+H]⁺ = 212.2 m/z .

  • Fragmentation: Loss of the piperidone ring or loss of CO (M-28) may be observed.

Safety, Handling, & Stability

Hazard Classification: Based on the structural class (Fluorinated N-aryl piperidines) and SDS data of the nitro-analog [2].

Hazard CategoryCodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.
Storage & Stability Protocol
  • Temperature: Store at 2-8°C (Refrigerated). While the solid may be stable at RT, the ketone functionality is prone to oxidation or aldol condensation over time if exposed to heat/moisture.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which can enolize the ketone).

References

  • ChemicalBook / Patent Literature. "Synthesis of 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one." Reaction conditions and melting point data for the nitro-precursor.

  • TCI Chemicals. "Safety Data Sheet for (2,4-Difluorophenyl)-4-piperidylmethanone Oxime Hydrochloride." Analogous safety profile for fluorinated piperidine derivatives.

  • PubChem. "1-(2,4-Difluorophenyl)piperidin-4-one Compound Summary."[3][5] Comparative physical property data for structural isomers.[7]

Sources

Technical Safety & Handling Guide: 1-(2,6-Difluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth safety and handling analysis of 1-(2,6-Difluorophenyl)piperidin-4-one , a specialized heterocyclic intermediate used in medicinal chemistry.

Executive Summary

This compound is a pharmacophore building block, primarily utilized in the synthesis of antipsychotic agents, analgesics, and serotonin modulators.[1] Structurally, it consists of a piperidin-4-one ring N-substituted with an electron-deficient 2,6-difluorophenyl group.

While specific toxicological data for this exact CAS entity is often proprietary or limited, its safety profile is reliably extrapolated from structural analogs (e.g., 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one and fluorinated anilines).[1] This guide mandates a Biosafety Level 1 (BSL-1) equivalent chemical handling protocol, elevating to containment for powder handling due to potential respiratory sensitization and unknown chronic toxicity.[1]

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled (H302, H332).

  • Irritation: Causes serious eye irritation and skin irritation (H319, H315).[2]

  • Reactivity: Susceptible to oxidation; incompatible with strong reducing agents.[3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the physical state and reactivity is the first step in risk mitigation. The electron-withdrawing fluorine atoms at the ortho positions deactivate the phenyl ring but increase lipophilicity, potentially enhancing skin absorption.[1]

PropertyDescription
Chemical Name This compound
Molecular Formula C₁₁H₁₁F₂NO
Molecular Weight 211.21 g/mol
CAS Number Note: Often custom-synthesized.[1] Analogous to 565459-90-7 (nitro-variant).[1]
Physical State Solid (typically off-white to yellow crystalline powder)
Solubility Soluble in DMSO, Chloroform, Dichloromethane; sparingly soluble in water.[1]
Melting Point Predicted: 120–135 °C (Based on nitro-analog data [1])
Reactivity Ketone is prone to nucleophilic attack; N-aryl bond is stable under standard conditions.[1]

Hazard Identification & Toxicology (GHS)

Basis: Read-across from 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one and general fluorinated N-aryl piperidines [2, 3].[1]

GHS Classification[8]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][5]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2][6]

    • H335: May cause respiratory irritation.[2][5]

Toxicological Mechanisms
  • Metabolic Activation: The piperidone moiety can undergo metabolic reduction to the corresponding alcohol (piperidinol), which may be glucuronidated.

  • Fluorine Effect: The 2,6-difluoro substitution blocks metabolic hydroxylation at the ortho positions, potentially extending half-life and altering toxicity profiles compared to non-fluorinated analogs [4].[1]

  • Sensitization: Fluorinated anilines (potential degradation products) are known sensitizers. Treat this compound as a potential contact allergen.

Safe Handling & Engineering Controls

Engineering Controls

The hierarchy of controls must be strictly followed. Personal Protective Equipment (PPE) is the last line of defense, not the first.

  • Primary Containment: All weighing and transfer of the solid must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Air Velocity: Maintain face velocity at 0.5 m/s (100 fpm).

  • Static Control: Use anti-static weighing boats and grounded spatulas. Fluorinated organic powders can carry high static charges, leading to dispersion and inhalation risks.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Hands Nitrile (Double Gloving) Fluorinated compounds can permeate standard latex.[1] Use Nitrile (0.11 mm min thickness).
Eyes Chemical Safety Goggles Prevent corneal damage from dust or splashes. Safety glasses are insufficient for powders.
Respiratory N95 / P100 Respirator Required only if handling outside a fume hood (not recommended) or during spill cleanup.
Body Lab Coat (Tyvek preferred) Tyvek provides better particulate barriers than cotton for fine powders.

Experimental Protocols: Synthesis & Handling

Synthesis Workflow (Safety-Critical Steps)

Context: Common synthesis involves Nucleophilic Aromatic Substitution (SnAr) or Buchwald-Hartwig coupling.[1]

Protocol A: SnAr Route (via 2,6-Difluoro-4-nitrobenzene analog)

  • Reagents: 4-Piperidone HCl, Triethylamine (Et₃N), 2,6-Difluoro-activated benzene.[1][7]

  • Solvent: Chloroform or Acetonitrile.

Step-by-Step Safety Analysis:

  • Free-Basing: Mixing 4-piperidone HCl with Et₃N generates heat and Et₃N[1]·HCl salts.[2][8]

    • Control: Add Et₃N slowly at 0°C.

  • Coupling: Addition of the fluorinated phenyl ring.

    • Risk:[1][2][4][5][9] If using sealed tubes (pressure) for unactivated rings, explosion risk exists.

    • Control: Use reflux condensers open to an inert gas (Nitrogen/Argon) manifold.

  • Work-up: Removal of solvent (Chloroform).

    • Risk:[1][2][4][5][9] Chloroform is a suspected carcinogen.

    • Control: Rotovap exhaust must be vented to a fume hood or cold trap.

Visualization: Synthesis & Exposure Logic

The following diagram illustrates the critical control points (CCPs) during the synthesis and handling lifecycle.

G cluster_0 Critical Control Point 1 node_start Raw Materials (4-Piperidone HCl) node_rxn Reaction (Reflux/Heating) node_start->node_rxn + Et3N / Solvent (Exothermic) node_iso Isolation (Filtration/Rotovap) node_rxn->node_iso Cool to RT node_prod Final Product (1-(2,6-Difluorophenyl)...) node_iso->node_prod Purification node_waste Waste Disposal (Halogenated) node_iso->node_waste Filtrate

Figure 1: Process flow highlighting the exothermic reaction stage as a Critical Control Point (CCP).

Emergency Response & Storage

Storage Stability[2]
  • Conditions: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen. The ketone group can undergo slow condensation or oxidation if exposed to moist air.

  • Incompatibility: Keep away from strong oxidizers (e.g., permanganates) and reducing agents (e.g., borohydrides) unless in a controlled reaction.[1]

Emergency Response Logic

In the event of exposure, immediate action determines the clinical outcome.

Emergency Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin Wash 15 min (Soap + Water) Skin->Act_Skin Act_Eye Rinse 15 min (Lifting Eyelids) Eye->Act_Eye Act_Inhale Fresh Air + Oxygen if needed Inhale->Act_Inhale Medical Seek Medical Attention (Show SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Figure 2: Decision matrix for emergency response based on exposure route.[1]

Spill Cleanup
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don nitrile gloves, goggles, and a P100 respirator.

  • Contain: If powder, cover with a damp paper towel to prevent dusting. If liquid solution, absorb with vermiculite.

  • Disposal: Place in a sealed container labeled "Hazardous Waste - Fluorinated Organic."

References

  • National Institutes of Health (NIH). (2022). Synthesis and bio-properties of 4-piperidone containing compounds. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of novel derivatives from 1-(2,6-Difluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-(2,6-Difluorophenyl)piperidin-4-one

Abstract

This application note details the strategic derivatization of This compound (1) , a high-value pharmacophore intermediate.[1] The 2,6-difluorophenyl moiety is a privileged structure in medicinal chemistry, known to enhance metabolic stability by blocking oxidative metabolism at the phenyl ring while modulating lipophilicity (


).[1] This guide presents three validated synthetic modules: Reductive Amination  (for library generation), Bucherer-Bergs Spirocyclization  (for conformational rigidity), and Wittig Olefination  (for linker extension).[1] Each protocol is designed with self-validating checkpoints to ensure reproducibility and high fidelity in drug discovery workflows.[1]

Introduction & Mechanistic Rationale

The core scaffold, This compound , presents a unique electronic environment.[1] Unlike N-alkyl piperidones, the N-aryl group exerts a strong electron-withdrawing inductive effect (-I).[1] This decreases the basicity of the nitrogen and, crucially, increases the electrophilicity of the C4 ketone , making it highly reactive toward nucleophiles.

The Fluorine Effect:

  • Conformational Bias: The ortho-fluorines force the phenyl ring to be orthogonal to the piperidine lone pair, minimizing conjugation but maximizing the inductive pull.[1]

  • Metabolic Blocking: The C2/C6 fluorine atoms prevent P450-mediated hydroxylation at the most susceptible aromatic positions.[1]

Reaction Landscape Visualization

The following diagram outlines the strategic divergence from the core ketone to three distinct chemical spaces.

ReactionLandscape Core 1-(2,6-Difluorophenyl) piperidin-4-one ModA Module A: Reductive Amination Core->ModA R-NH2, STAB ModB Module B: Bucherer-Bergs Core->ModB (NH4)2CO3, KCN ModC Module C: Wittig Olefination Core->ModC Ph3P=CH-R ProdA 4-Amino Derivatives (GPCR/Kinase Libraries) ModA->ProdA ProdB Spiro-Hydantoins (Ion Channel Blockers) ModB->ProdB ProdC Exocyclic Alkenes (Linker Extension) ModC->ProdC

Figure 1: Strategic divergence map for this compound derivatization.

Experimental Protocols

Module A: Reductive Amination (Library Generation)

Objective: Synthesis of 4-substituted aminopiperidines. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction. The electron-deficient nature of the N-aryl ring accelerates iminium formation compared to N-benzyl analogues.[1]

Protocol:

  • Imine Formation:

    • Charge a reaction vial with This compound (1.0 equiv, 1.0 mmol) and dry Dichloromethane (DCM) (5 mL).

    • Add the primary amine (1.1 equiv).

    • Add Acetic Acid (1.5 equiv) to catalyze protonation of the carbinolamine.

    • Checkpoint: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (formation of a less polar spot) or LC-MS (appearance of M+Amine-H2O).[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in three portions over 15 minutes. Note: STAB is preferred over NaCNBH3 for safety and better functional group tolerance.

    • Warm to RT and stir for 4-12 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO3.

    • Extract with DCM (3x).[1][2] Wash combined organics with brine.[3]

    • Dry over Na2SO4 and concentrate.[3]

Table 1: Troubleshooting Module A

Observation Root Cause Solution
Incomplete Conversion Steric hindrance of amine Switch solvent to DCE and heat to 60°C; Use Ti(OiPr)4 as Lewis acid.

| Bis-alkylation | Primary amine is too nucleophilic | Use excess amine (2-3 equiv) or slow addition of STAB.[1] |

Module B: Bucherer-Bergs Spirocyclization (Rigidity)

Objective: Synthesis of 8-(2,6-difluorophenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. Significance: Spiro-hydantoins constrain the piperidine ring into a fixed chair conformation, often improving selectivity for enzymatic targets.[1]

Protocol:

  • Reagent Setup:

    • In a pressure tube or sealed flask, dissolve This compound (1.0 equiv, 2.0 mmol) in 50% EtOH/Water (10 mL).

    • Add Ammonium Carbonate (3.0 equiv).[1]

    • Add Potassium Cyanide (KCN) (1.5 equiv).[1] Safety Alert: KCN releases HCN gas upon contact with acid. Maintain pH > 9.

  • Reaction:

    • Seal the vessel and heat to 60°C for 18 hours.

    • Self-Validating Checkpoint: The product is typically less soluble than the starting material. A white precipitate should form as the reaction progresses.

  • Isolation:

    • Cool to 0°C.

    • Filter the solid precipitate.[4]

    • Wash the cake with cold water (to remove excess cyanide and salts) followed by a small amount of cold EtOH.[1]

    • Purification: Recrystallize from EtOH/DMF if necessary.

BuchererBergs Start Start: Ketone + KCN + (NH4)2CO3 Step1 Formation of Cyanohydrin Start->Step1 Step2 Amine Attack -> Aminonitrile Step1->Step2 Step3 CO2 Incorporation -> Carbamate Step2->Step3 Step4 Cyclization to Hydantoin Step3->Step4 End Product: Spiro-Hydantoin (Precipitate) Step4->End

Figure 2: Step-wise mechanism of the Bucherer-Bergs reaction.

Module C: Wittig Olefination (Linker Extension)

Objective: Installation of an exocyclic double bond for further functionalization (e.g., hydrogenation, hydroboration).

Protocol:

  • Ylide Generation:

    • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in dry THF (0.2 M) under Nitrogen.

    • Cool to 0°C and add KOtBu (1.3 equiv). Stir for 30 mins (Solution turns bright yellow).

  • Coupling:

    • Add This compound (1.0 equiv) as a solution in THF dropwise.[1]

    • Mechanistic Note: The electron-poor ketone reacts rapidly.[1]

    • Warm to RT and stir for 2 hours.

  • Workup:

    • Dilute with Hexanes (precipitates Triphenylphosphine oxide, TPPO).

    • Filter through a silica plug to remove TPPO.

    • Concentrate filtrate.

Analytical Validation

Expected NMR Signatures (400 MHz, CDCl3):

  • Starting Material: Triplet at ~2.5 ppm (4H, α-to-carbonyl); Triplet at ~3.5 ppm (4H, α-to-nitrogen).[1]

  • Spiro-Hydantoin (Module B): Disappearance of the ketone carbonyl signal (~208 ppm in 13C).[1] Appearance of two amide carbonyls (~156, 175 ppm). The α-protons of the piperidine ring will split into complex multiplets due to the fixed chair conformation.[1]

Mass Spectrometry:

  • Expect distinct isotopic patterns if Cl/Br are introduced in subsequent steps.

  • For the core scaffold: m/z = 211.2 (M+H).

References

  • Diarylpiperidin-4-ones: Aridoss, G., et al. "Synthesis and biological evaluation of some novel 2,6-diarylpiperidin-4-ones."[1] European Journal of Medicinal Chemistry, 2009. Link

  • Bucherer-Bergs Reaction: Ware, E. "The Chemistry of the Hydantoins."[1] Chemical Reviews, 1950. Link[1]

  • Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996. Link[1]

  • Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

Sources

Application Note and Protocol: A Guide to the N-Arylation of Piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The N-aryl piperidin-4-one scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the N-aryl substituent provides a vector for modulating target affinity and selectivity. The synthesis of these crucial building blocks is, therefore, a topic of significant interest to researchers in drug discovery and development. This application note provides a detailed experimental procedure for the N-arylation of piperidin-4-one, focusing on the widely utilized Buchwald-Hartwig amination reaction. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step protocol, and provide insights into troubleshooting common challenges.

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an amine and an aryl halide or triflate. The currently accepted catalytic cycle involves several key steps, as illustrated below. The reaction is typically initiated by the oxidative addition of an aryl halide to a palladium(0) complex, which is generated in situ from a palladium(II) precatalyst. The resulting palladium(II) species then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. The crucial C-N bond-forming step is reductive elimination, which furnishes the desired N-aryl piperidin-4-one and regenerates the palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is critical for the success of the reaction, as it influences the rate of both oxidative addition and reductive elimination.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amido Ar-Pd(II)-NR_2(L_n) PdII_Aryl->PdII_Amido Ligand Exchange & Deprotonation (R_2NH, Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR_2) NArylPiperidinone N-Aryl Piperidin-4-one Salt Base-H-X ArylHalide Aryl Halide (Ar-X) Amine Piperidin-4-one Base Base caption Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of Piperidin-4-one with 4-Bromoanisole

This protocol details a representative procedure for the N-arylation of piperidin-4-one with 4-bromoanisole using a palladium-based catalyst system.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMmolEq.
Piperidin-4-one hydrochlorideC₅H₁₀ClNO135.591.0 g7.371.0
4-BromoanisoleC₇H₇BrO187.031.51 g8.111.1
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7233.7 mg0.03690.005
XantphosC₃₉H₃₂OP₂578.6285.5 mg0.1480.02
Sodium tert-butoxideC₄H₉NaO96.102.13 g22.13.0
TolueneC₇H₈92.1440 mL--

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 g, 7.37 mmol, 1.0 eq.), 4-bromoanisole (1.51 g, 8.11 mmol, 1.1 eq.), Pd₂(dba)₃ (33.7 mg, 0.0369 mmol, 0.005 eq.), Xantphos (85.5 mg, 0.148 mmol, 0.02 eq.), and sodium tert-butoxide (2.13 g, 22.1 mmol, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous toluene (40 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Quench the reaction by slowly adding water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-(4-methoxyphenyl)piperidin-4-one.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Piperidin-4-one HCl 4-Bromoanisole Pd2(dba)3 Xantphos NaOtBu B Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C Add Anhydrous Toluene B->C D Heat to 100 °C C->D E Stir for 12-24 h D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G Reaction Complete H Quench with Water G->H I Extract with Ethyl Acetate H->I J Wash with Brine I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L caption Figure 2: Experimental workflow for N-arylation.

Figure 2: Experimental workflow for N-arylation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystEnsure the palladium precatalyst and ligand are of high purity and have not been exposed to air for extended periods. Consider using a fresh batch.
Insufficiently anhydrous conditionsOven-dry all glassware and use anhydrous solvents. Ensure the inert atmosphere is maintained throughout the reaction.
Ineffective baseSodium tert-butoxide is hygroscopic; use a freshly opened bottle or a sample stored in a desiccator. Consider other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate.
Formation of side products Homocoupling of the aryl halideThis can occur at high temperatures or with high catalyst loading. Try lowering the reaction temperature or decreasing the catalyst loading.
Decomposition of the productThe piperidin-4-one product can be sensitive to prolonged heating. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult purification Co-elution of product and ligandThe phosphine ligand and its oxide can sometimes be difficult to separate from the product. Consider using a ligand that is more easily removed, or employ alternative purification techniques such as crystallization.

Conclusion

The N-arylation of piperidin-4-one via the Buchwald-Hartwig amination is a robust and versatile method for the synthesis of valuable building blocks for drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide range of N-aryl piperidin-4-ones. This application note provides a solid foundation for successfully implementing this important transformation in the laboratory.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Application Note: Catalytic Synthesis of 1-(2,6-Difluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(2,6-difluorophenyl)piperidin-4-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in antipsychotics, CCR antagonists, and kinase inhibitors. The synthesis of this moiety poses a specific challenge: the 2,6-difluoro substitution pattern creates significant steric hindrance and electronic deactivation at the coupling site, rendering standard nucleophilic aromatic substitution (


) ineffective without strong electron-withdrawing groups (e.g., nitro/cyano).

This Application Note details a robust, field-proven protocol using Palladium-Catalyzed Buchwald-Hartwig Amination . Unlike traditional methods that suffer from low yields due to the "ortho-effect," this protocol utilizes next-generation biaryl phosphine ligands (RuPhos) to facilitate oxidative addition and reductive elimination in sterically congested environments.

Retrosynthetic Strategy

The most reliable route avoids the direct use of free 4-piperidone, which is prone to self-condensation and hydrate formation. Instead, we employ a Protection-Coupling-Deprotection strategy using the ethylene ketal of 4-piperidone.

Retrosynthesis Target 1-(2,6-Difluorophenyl) piperidin-4-one Intermediate N-Arylated Ketal (Protected Intermediate) Target->Intermediate Acid Hydrolysis (Deprotection) Precursors 1-Bromo-2,6-difluorobenzene + 4-Piperidone Ethylene Ketal Intermediate->Precursors Pd-Catalyzed C-N Coupling

Figure 1: Retrosynthetic disconnection showing the protected ketal strategy.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)[1]

This method is the "Gold Standard" for synthesizing N-arylated piperidines with ortho-substituted aryl halides.

Mechanistic Rationale[2][3][4][5]
  • Catalyst Choice:

    
     or 
    
    
    
    serves as the palladium source.[1]
  • Ligand Selection (Critical): RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is explicitly selected. The bulky isopropoxy groups on the biaryl backbone prevent the formation of inactive palladium dimers and create a pocket that accommodates the 2,6-difluoro steric bulk during the reductive elimination step.

  • Base: Sodium tert-butoxide (

    
    ) is used to deprotonate the amine and facilitate coordination to the Pd center.
    
Experimental Protocol

Step 1: C-N Cross-Coupling

ReagentEquiv.[2][3][4]MW ( g/mol )Amount (Example)
1-Bromo-2,6-difluorobenzene 1.0192.991.93 g (10 mmol)
4-Piperidone ethylene ketal 1.2143.181.72 g (12 mmol)

0.02915.72183 mg (2 mol%)
RuPhos 0.04466.63187 mg (4 mol%)

1.496.101.35 g
Toluene (Anhydrous) --20 mL (0.5 M)

Procedure:

  • Inert Atmosphere: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and condenser. Purge with Argon or Nitrogen for 15 minutes.

  • Catalyst Pre-complexation: Add

    
     (or 
    
    
    
    ) and RuPhos to the flask. Add 5 mL of anhydrous toluene. Stir at room temperature for 5 minutes to allow ligand complexation (solution typically turns deep orange/red).
  • Substrate Addition: Add 1-Bromo-2,6-difluorobenzene, 4-Piperidone ethylene ketal, and

    
     to the flask.
    
  • Reaction: Add the remaining toluene (15 mL). Heat the mixture to 100°C (oil bath temperature) with vigorous stirring.

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS. Conversion typically reaches >95% within 4–12 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts and palladium residues. Wash the pad with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude protected intermediate (1-(2,6-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane).

Step 2: Deprotection (Ketal Hydrolysis)

ReagentConditions
Crude Intermediate Dissolved in THF (20 mL)
HCl (Aq) 2M or 6M HCl (10 mL)

Procedure:

  • Dissolve the crude oil from Step 1 in THF (20 mL).

  • Add 10 mL of 2M HCl.

  • Stir at 60°C for 2 hours. (Monitor disappearance of ketal by TLC).

  • Neutralization: Cool to 0°C. Carefully neutralize with saturated

    
     solution until pH ~8.
    
  • Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via Flash Column Chromatography (Silica Gel, 0-30% EtOAc in Hexanes) to afford the pure This compound as a solid.

Experimental Workflow & Troubleshooting

Workflow Start Start: Inert Atmosphere (Ar/N2) Complex Pre-complex Catalyst Pd source + RuPhos (Toluene, RT, 5 min) Start->Complex Addition Add Substrates & Base (Bromide, Ketal, NaOtBu) Complex->Addition Heat Heat to 100°C (4-12 Hours) Addition->Heat Check Check Conversion (TLC/LCMS) Is SM consumed? Heat->Check Check->Heat No (Continue Heating) Workup Filter (Celite) & Concentrate Check->Workup Yes Hydrolysis Acid Hydrolysis (HCl/THF) Deprotect Ketal Workup->Hydrolysis Purify Column Chromatography Isolate Target Hydrolysis->Purify

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or poor ligand quality.Ensure RuPhos is stored under inert gas (it oxidizes slowly). Re-distill toluene to remove water/oxygen.
Protodehalogenation

-hydride elimination or moisture.
Ensure anhydrous conditions. Switch solvent to 1,4-Dioxane.
Incomplete Deprotection Acid concentration too low.Increase HCl concentration to 6M or use Acetone/HCl reflux.
Dark/Black Reaction Pd black precipitation.Ligand loading is too low. Maintain Pd:Ligand ratio at 1:2 or 1:2.5.

Alternative Methods & Comparison

While Buchwald-Hartwig is superior, other methods exist but come with limitations.[2]

MethodReagentsProsCons
Buchwald-Hartwig (Recommended) Pd/RuPhos, NaOtBuHigh yield, tolerates sterics, mild.Expensive catalyst/ligand.[5]
Ullmann Coupling CuI, L-Proline,

, DMSO
Cheaper metals.Requires high temp (120-140°C), variable yields with ortho-F.

DMSO,

, 140°C
No metal catalyst.Fails for 2,6-difluoro without activating groups (e.g., nitro).

Note on


:  Do not attempt standard nucleophilic aromatic substitution on 1-bromo-2,6-difluorobenzene or 1,2,3-trifluorobenzene with piperidone. The electron density from the fluorine lone pairs, combined with the lack of a strong electron-withdrawing group (like 

or

) in the para-position, makes the ring too electron-rich for efficient

by a secondary amine.

References

  • Buchwald-Hartwig Amination Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6][2][4][7][8][9] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Ligand Selection (RuPhos)

    • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines using RuPhos. Organic Letters, 8(26), 5951-5954. Link

  • Synthesis of N-Aryl Piperidones

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Ketal Protection Strategy: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ketal stability and deprotection).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(2,6-Difluorophenyl)piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 1-(2,6-Difluorophenyl)piperidin-4-one presents a unique challenge compared to standard N-aryl piperidones.[1] The 2,6-difluoro substitution pattern on the aniline creates significant steric hindrance and electronic deactivation, making the initial nucleophilic attack sluggish.[2]

This guide focuses on the Michael Addition-Dieckmann Condensation route, which is the most cost-effective industrial method but prone to specific impurity profiles. We also briefly address the Buchwald-Hartwig alternative for high-purity requirements.

Module 1: The Michael Addition (The Bottleneck)

The Chemistry: The reaction of 2,6-difluoroaniline with methyl acrylate to form the bis-propionate intermediate.

The Problem: Due to the steric bulk of the fluorine atoms at the 2 and 6 positions, the aniline is a poor nucleophile.[2] The reaction often stalls at the mono-adduct stage or results in acrylate polymerization if heated too aggressively.[1]

Troubleshooting Guide: Michael Addition
SymptomProbable CauseCorrective Action
High levels of Mono-adduct (N-mono-alkylated impurity)Insufficient activation energy or low stoichiometry.1.[1] Run Neat: Remove solvent.[1][3] React aniline with 2.5–3.0 eq. of methyl acrylate without solvent to maximize concentration.2. Catalysis: Add 5-10 mol% Glacial Acetic Acid or CuCl to activate the Michael acceptor.[1]
Gel formation / Solidification Polymerization of methyl acrylate.1. Radical Inhibitor: Add Hydroquinone or MEHQ (500 ppm) to the reaction mixture.2.[2] Temperature Control: Do not exceed 90°C. If higher T is needed, use a sealed tube with inhibitor.
Dark/Black Reaction Mixture Oxidation of aniline.[1][2]Inert Atmosphere: Sparge the reaction vessel with Nitrogen/Argon for 15 mins prior to heating.
Expert Insight: The "Neat" Protocol

"In my experience, refluxing 2,6-difluoroaniline in methanol with methyl acrylate yields <40% conversion to the bis-adduct even after 48 hours. The most robust protocol is to run the reaction neat (solvent-free) at 80-85°C with 10 mol% acetic acid and a radical inhibitor.[1] This pushes the equilibrium toward the bis-adduct via Le Chatelier’s principle."

Module 2: Dieckmann Cyclization & Decarboxylation

The Chemistry: The bis-propionate ester undergoes intramolecular Claisen (Dieckmann) condensation using a strong base (NaOMe) to form the β-keto ester, followed by acid-mediated hydrolysis and decarboxylation.[2]

Visualizing the Pathway & Impurities

G cluster_0 Critical Control Points Start 2,6-Difluoroaniline + Methyl Acrylate Mono Impurity A: Mono-Adduct (Stalled Reaction) Start->Mono Low Temp/Solvent Bis Intermediate: Bis-propionate Ester Start->Bis Neat/85°C/Acid Cat. Cyclic Intermediate: β-Keto Ester Bis->Cyclic NaOMe/Toluene (Dieckmann) ImpurityB Impurity B: Open Chain Acid (Hydrolysis Failure) Cyclic->ImpurityB Weak Acid Incomplete Decarb Product Target: 1-(2,6-Difluorophenyl) piperidin-4-one Cyclic->Product 6N HCl/Reflux (-CO2)

Figure 1: Reaction pathway highlighting critical impurity generation points.

Troubleshooting Guide: Cyclization
IssueDiagnosticSolution
Low Yield in Cyclization TLC shows starting material (bis-ester) remaining.Moisture Control: Sodium Methoxide (NaOMe) is instantly deactivated by water. Ensure Toluene/THF is dried (Karl Fischer < 0.05%). Use solid NaOMe (95%+) rather than solution if possible.
"Sticky" Solid after Workup Incomplete Decarboxylation (Presence of β-keto acid/ester).[1]Aggressive Hydrolysis: The decarboxylation of the 3-carboxy intermediate requires vigorous reflux in 6N HCl or 20% H2SO4. Monitor CO2 evolution.[1][2] Do not stop until gas evolution ceases.[1][2]
Regioisomeric Impurities NMR shows asymmetry in the piperidine ring.[1][2]Check Starting Material: 2,6-difluoroaniline is symmetric.[2] Regioisomers usually stem from impure aniline (e.g., 2,4-difluoro isomer).[2] Verify SM purity by GC.

Module 3: Purification Strategy

Even with optimized chemistry, the "tarry" nature of acrylate chemistry often requires a purification overhaul.[2]

Recommended Purification Workflow
  • Acid-Base Extraction (The "Cleanup"):

    • Dissolve crude reaction mixture in EtOAc.

    • Extract with 2N HCl .[1][2] The product (amine) goes into the water layer; non-basic impurities (polymerized acrylates, unreacted esters) stay in organic.[2]

    • Basify the aqueous layer (pH > 10) with NaOH.

    • Extract back into EtOAc.[1] This removes 90% of non-amine impurities.

  • Crystallization (Polishing):

    • Solvent: Isopropyl Alcohol (IPA) or IPA/Hexane (1:4).

    • Protocol: Dissolve hot in minimum IPA, add Hexane until turbid, cool slowly to 4°C.

Frequently Asked Questions (FAQ)

Q1: Can I use the Buchwald-Hartwig amination instead? A: Yes, and it is cleaner but more expensive.

  • Protocol: React 4-piperidone (or protected acetal) with 1-bromo-2,6-difluorobenzene .

  • Catalyst System: Pd(OAc)2 + BINAP or XantPhos.[2]

  • Advantage: Avoids acrylate polymerization.[1]

  • Disadvantage: Pd scavenging required (use SiliaMetS® Thiol or equivalent).[2]

Q2: My product is turning pink/red upon storage. Why? A: This indicates trace aniline oxidation products or free aniline remaining.[1][2]

  • Fix: Ensure the final acid-base extraction is thorough. Store the product as the Hydrochloride salt (stable solid) rather than the free base (oil/low-melting solid), which is prone to oxidation.[2]

Q3: How do I remove the "Mono-adduct" if it's already formed? A: It is very difficult to separate by crystallization due to structural similarity.[1]

  • Fix: React the crude mixture with acetic anhydride . The mono-adduct (secondary amine) will form an amide (non-basic).[2] Perform the Acid-Base Extraction (Step 1 above).[2] The amide will stay in the organic layer; your target product (tertiary amine) will go into the acid layer.[2]

References

  • Dieckmann Condensation Mechanisms & N-Aryl Piperidone Synthesis

    • Source: Master Organic Chemistry.[1][2] "Claisen Condensation and Dieckmann Condensation."[1][2][4]

    • URL:[Link]

  • Buchwald-Hartwig Amin

    • Source: Chemistry LibreTexts.[1][2] "Buchwald-Hartwig Amination."[1][5][6][7]

    • URL:[Link]

  • Synthesis of N-Aryl-4-Piperidones (General Methodology)

    • Source: European Patent EP3666757A1.[1][2] "Process for preparing a piperidin-4-one."

    • URL
  • Preparation of 2,6-Difluoroaniline (Precursor Purity)

    • Source: US Patent 5091580A.[1][2] "Process for the preparation of 2,6-difluoroaniline."

    • URL

Sources

Technical Support Center: Catalyst Selection for 1-(2,6-Difluorophenyl)piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 26DF-PIP-4-ONE Subject: Optimization of C-N Cross-Coupling for Sterically Hindered Ortho-Fluorinated Substrates Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The "Ortho-Effect" Challenge

You are attempting to synthesize 1-(2,6-Difluorophenyl)piperidin-4-one . This is not a trivial Buchwald-Hartwig amination. The presence of fluorine atoms at both the 2- and 6-positions of the aryl ring creates a specific "ortho-effect" challenge:

  • Steric Crowding: The ortho-fluorines create significant steric hindrance around the Palladium center during the catalytic cycle, specifically inhibiting the reductive elimination step.

  • Electronic Deactivation: While electron-poor rings (like fluorobenzenes) generally favor oxidative addition, the high electron density of the fluorine lone pairs can destabilize the Pd-Amine complex.

  • Substrate Instability: The 4-piperidone moiety is prone to self-condensation (aldol-like dimerization) under the strong basic conditions typically required for C-N coupling.[1]

The Solution: You must select a catalyst system capable of forcing reductive elimination in crowded environments while maintaining mild enough conditions to preserve the ketone functionality.

Catalyst Selection Matrix

Do not use generic Pd(PPh


)

or standard Pd(OAc)

/BINAP systems; they will likely result in low conversion or extensive hydrodehalogenation.[1]
Recommended Ligand Systems[2]
Ligand ClassSpecific LigandRecommendationTechnical Rationale
Dialkylbiaryl Phosphines (Buchwald) RuPhos Primary Choice Designed specifically for secondary amines.[1] The bulky isopropyl groups on the biaryl backbone promote reductive elimination in sterically congested (2,6-disubstituted) systems.
Dialkylbiaryl Phosphines (Buchwald) BrettPhos Secondary Choice Excellent for primary amines, but also effective for hindered secondary amines.[1] Use if RuPhos fails to give full conversion.[1]
Bisphosphines BINAP Not Recommended Lacks the specific steric bulk required to force reductive elimination in 2,6-difluoro systems. Often leads to stalled reactions.[1]
N-Heterocyclic Carbenes PEPPSI-IPr Alternative Good for difficult oxidative additions, but often requires harsher bases (KOtBu) which may decompose the piperidone.[1]
Catalyst Precursor Selection

Avoid generating the catalyst in situ from Pd(OAc)


 if possible, as the induction period can lead to side reactions.
  • Gold Standard: RuPhos Pd G4 (Fourth Generation Precatalyst).[1] This ensures a 1:1 L:Pd ratio and rapid activation at lower temperatures.[1]

  • Alternative: Pd

    
    (dba)
    
    
    
    + RuPhos (1:2 ratio).[1] Requires heating to active.[1]

Decision Logic & Workflow (Visualized)

The following diagram outlines the critical decision path for your synthesis, specifically addressing the stability of the piperidone ketone group.

G Start Start: 1-Bromo-2,6-difluorobenzene + 4-Piperidone Source CheckSource Check Amine Source: HCl Salt or Free Base? Start->CheckSource RouteA Route A: Direct Coupling (High Risk / Fast Screen) CheckSource->RouteA Small Scale (<100mg) RouteB Route B: Ketal Protection (High Fidelity / Scale-Up) CheckSource->RouteB Large Scale (>1g) CondA Conditions A: Cat: RuPhos Pd G4 Base: Cs2CO3 (Weak Base) Solvent: Dioxane RouteA->CondA CondB Conditions B: Step 1: Protect (Ethylene Glycol) Step 2: Coupling (NaOtBu - Strong Base) Step 3: Deprotect (HCl) RouteB->CondB ResultA Risk: Piperidone Dimerization Yield: Variable (30-60%) CondA->ResultA ResultB Benefit: High Stability Yield: High (>85%) CondB->ResultB

Caption: Decision matrix for selecting the synthetic route based on scale and tolerance for side-reactions. Route B is recommended for high-purity applications.[1]

Validated Experimental Protocol (Route B: Protected Strategy)

This protocol uses the ethylene ketal of 4-piperidone (1,4-dioxa-8-azaspiro[4.5]decane) to prevent ketone side reactions, allowing the use of a stronger base which facilitates the difficult coupling to the 2,6-difluoro ring.[1]

Reagents:

  • 1-Bromo-2,6-difluorobenzene (1.0 equiv)[1]

  • 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 equiv)[1]

  • Catalyst: RuPhos Pd G4 (2.0 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with RuPhos Pd G4, NaOtBu, and the piperidine ketal.

  • Solvent Addition: Add anhydrous, degassed Toluene. Note: Oxygen is the enemy of this catalyst. Sparge solvent with Argon for 15 mins if not using a glovebox.

  • Substrate Addition: Add the 1-Bromo-2,6-difluorobenzene liquid via syringe.

  • Reaction: Seal the vial and heat to 80°C for 12 hours.

    • Why 80°C? Higher temperatures (>100°C) may promote defluorination.[1]

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad to remove Pd residues. Concentrate in vacuo.[1]

  • Deprotection (Critical): Dissolve the crude intermediate in THF/2N HCl (1:1) and stir at RT for 2 hours to restore the ketone. Neutralize with NaHCO

    
     and extract.
    

Troubleshooting Guide (Q&A)

Q1: I am seeing significant amounts of 1,3-difluorobenzene (dehalogenated starting material) in my LCMS. Why?

  • Diagnosis: This is "Hydrodehalogenation."[1] It occurs when the

    
    -hydride elimination pathway competes with reductive elimination, or when the solvent acts as a hydride source.
    
  • Fix:

    • Switch Solvent: Move from Dioxane/THF to Toluene .[1] Ethers are more prone to donating hydrides.[1]

    • Lower Temperature: Reduce reaction temperature by 10°C.

    • Increase Catalyst Loading: Sometimes a slow reaction allows side pathways to dominate.[1] Increase RuPhos Pd G4 to 4 mol%.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. [2]

  • Diagnosis: Catalyst poisoning or Product Inhibition.[1] The 2,6-difluoro product is electron-rich and may bind to the Pd center, preventing turnover. Alternatively, if you are using an Aryl Iodide, the iodide ions can form stable Pd-I species that are inactive.

  • Fix:

    • Substrate Switch: Ensure you are using the Aryl Bromide , not the Iodide. In Buchwald-Hartwig aminations, Bromides often outperform Iodides because the Pd-Br bond is easier to break during transmetallation than the Pd-I bond in these specific catalytic cycles.[1]

    • Ligand Switch: Try BrettPhos .[1][3] It is bulkier than RuPhos and can sometimes dislodge the product more effectively.

Q3: Can I use the cheaper Pd(OAc)


 + PPh

system?
  • Answer: No. Triphenylphosphine (PPh

    
    ) is not electron-rich enough to facilitate oxidative addition into the electron-rich C-F containing ring, nor is it bulky enough to force the reductive elimination against the steric pressure of the 2,6-difluorines. You will likely get <5% yield.[1]
    

Q4: My 4-piperidone hydrochloride salt is not dissolving.

  • Diagnosis: If you are using the direct route (Route A) with the HCl salt, you must neutralize the salt in situ.

  • Fix: You need an extra equivalent of base.[2] If the protocol calls for 1.5 equiv of Base, use 2.5 equiv . However, we strongly recommend converting the salt to the free base (or using the ketal) before adding it to the catalyst mixture to prevent chloride ions from interfering with the Pd cycle.

References

  • Maiti, D., et al. (2015).[1] "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Journal of the American Chemical Society. (Demonstrates the necessity of specific Buchwald ligands for hindered substrates).[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. (The authoritative review on RuPhos/BrettPhos selection).[1]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Specific guidance on secondary amines and ether solvents).[1]

  • BenchChem Technical Guide. "Optimization of Buchwald-Hartwig amination conditions." (General troubleshooting for reagent handling).

Sources

Managing reaction temperature for piperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Reaction Temperature for Piperidin-4-one Synthesis

Introduction: The Thermal Landscape of 4-Piperidone

Status: Senior Application Scientist Note Subject: Thermal Criticality in Heterocyclic Ketone Synthesis

Welcome to the technical support hub for piperidin-4-one (4-piperidone) synthesis. Whether you are utilizing the classic Dieckmann condensation of N-substituted bis(


-alkoxycarbonylethyl)amines or the Petrenko-Kritschenko  multicomponent coupling, temperature management is the single most significant variable determining yield and purity.

4-Piperidone is deceptively simple. Its free base is thermally unstable and prone to intermolecular aldol condensations and polymerization upon exposure to heat or air. Consequently, the thermal history of your reaction—from the initial exotherm of cyclization to the vacuum distillation of the product—must be rigorously controlled.

Module 1: The Cyclization Phase (Dieckmann Protocol)

Context: The formation of the piperidine ring via the Dieckmann condensation involves the reaction of a diester precursor with a strong base (e.g., Sodium Ethoxide, Potassium tert-butoxide, or Sodium Hydride).

FAQ: Cyclization Temperature Control

Q: Why does my reaction mixture turn into a dark tar immediately upon adding the base? A: This is a classic symptom of uncontrolled exothermicity . The deprotonation of the


-methylene groups is rapid and exothermic. If the internal temperature spikes locally >60°C during addition, competitive polymerization of the acrylate by-products or the precursor itself occurs.
  • Protocol Fix: Cool the reactor to 0–5°C before adding the base. Add the base (or substrate) dropwise over 30–60 minutes, ensuring the internal temperature never exceeds 10°C during addition. Only after addition is complete should you ramp to reflux.

Q: Is reflux necessary? My yield is low at room temperature. A: Yes. While the initiation must be cold, the cyclization is endergonic and driven by the precipitation of the enolate salt or removal of alcohol.

  • Standard: Reflux in dry toluene (110°C) or benzene (80°C) is required to drive the equilibrium.

  • Causality: The high temperature ensures the elimination of ethanol (or methanol), shifting the equilibrium toward the

    
    -keto ester product (Ethyl 1-methyl-4-oxopiperidine-3-carboxylate).
    
Troubleshooting: Cyclization Thermal Profile
SymptomThermal CauseCorrective Action
Low Yield / Unreacted SM Reflux temp too low or time too short.Ensure solvent is dry (water lowers boiling point/kills base). Switch from Ethanol (78°C) to Toluene (110°C).
Dark/Black Mixture Addition temp >20°C or "Hot spots".Use active cooling jacket during addition. Increase stirring speed to dissipate heat.
Solid Cake Formation Thermal shock precipitating enolate.Use a high-boiling solvent (Xylene) or ensure vigorous mechanical stirring during the reflux ramp.

Module 2: Hydrolysis and Decarboxylation (The Critical Phase)

Context: The intermediate


-keto ester must be hydrolyzed and decarboxylated to yield the final 4-piperidone. This step involves the evolution of 

gas and is the most dangerous step regarding process safety.
FAQ: Managing Decarboxylation

Q: The reaction foamed over when I heated it. How do I prevent this? A: "Foam-over" is caused by the rapid release of


 when the reaction reaches the decarboxylation threshold (typically 80–100°C  for these systems) too quickly.
  • The Ramp Rule: Do not plunge the flask into a pre-heated oil bath.

  • Protocol:

    • Start at room temperature.[1][2]

    • Ramp temperature by 2°C/min .

    • Hold at 60°C until initial bubbling subsides.

    • Slowly ramp to reflux (~100–105°C for aqueous HCl).

Q: Can I decarboxylate under vacuum to lower the temperature? A: No. Decarboxylation is often acid-catalyzed and requires thermal energy to overcome the activation barrier for the cyclic transition state. However, drying the salt after decarboxylation requires vacuum.

  • Note: One effective method involves refluxing in 20% HCl (approx 105°C) until

    
     evolution ceases, then evaporating to dryness.
    

Module 3: Isolation and Distillation (The Instability Phase)

Context: 4-Piperidone free base is unstable. It exists in equilibrium with its hydrate and can self-condense.

FAQ: Distillation and Storage

Q: My product solidified and turned orange during distillation. What happened? A: You exceeded the thermal stability limit of the free base. 4-Piperidone free base should never be heated above 60–70°C for extended periods.

  • Requirement: You must use High Vacuum (<15 mmHg) .

  • Target: Boiling point is 55–60°C at 11 mmHg [1]. If your vacuum is poor and you try to distill at 100°C (atmospheric), the compound will decompose/polymerize in the pot.

Q: How should I store the product? A: Do not store the free base. Convert it immediately to the Hydrochloride Monohydrate salt.

  • Stability: The HCl salt is stable at room temperature. The free base must be stored at -20°C under argon, and even then, it degrades over weeks.

Visualizing the Process

Workflow: Thermal Critical Control Points (TCCP)

PiperidoneSynthesis cluster_0 TCCP 1: Exotherm Control cluster_1 TCCP 2: Gas Evolution cluster_2 TCCP 3: Thermal Instability Start Diester Precursor + Amine Cyclization Dieckmann Cyclization (Enolate Formation) Start->Cyclization Add Base @ 0-5°C Then Reflux (80-110°C) Intermed Beta-Keto Ester Intermediate Cyclization->Intermed Cool to RT Hydrolysis Acid Hydrolysis & Decarboxylation Intermed->Hydrolysis 20% HCl Ramp to 105°C (Slowly!) Workup Basification & Extraction Hydrolysis->Workup Cool <10°C Neut. with NaOH Distillation Vacuum Distillation (Isolation) Workup->Distillation Keep T < 60°C High Vac (<15 mmHg) Product 4-Piperidone (Stored as HCl Salt) Distillation->Product Immediate Salt Formation

Caption: Figure 1. Thermal Critical Control Points (TCCP) in the synthesis of 4-piperidone. Red zones indicate high risk of runaway or degradation.

Detailed Experimental Protocol: 1-Methyl-4-Piperidone

Objective: Synthesis of 1-Methyl-4-piperidone via Dieckmann Condensation.

Step 1: Cyclization

  • Charge a reaction vessel with dry benzene (or toluene) and Sodium Ethoxide (powder).

  • Cool the suspension to 5°C using an ice bath.

  • Add N,N-bis(2-carbethoxyethyl)methylamine dropwise over 1 hour. Maintain internal temp <10°C .

  • Once addition is complete, remove ice bath and slowly heat to Reflux (80°C) .

  • Maintain reflux for 3–4 hours. (Monitor ethanol evolution).

Step 2: Hydrolysis & Decarboxylation

  • Extract the reaction mixture with 20% Hydrochloric Acid . The product moves to the aqueous phase.[1]

  • Transfer the aqueous layer to a fresh flask.

  • Ramp Temperature: Heat slowly. Watch for gas (

    
    ) evolution around 70–80°C.
    
  • Once bubbling stabilizes, heat to Reflux (approx 105°C) for 2–3 hours to ensure complete decarboxylation.

  • Evaporate the solution to dryness under reduced pressure (Rotavap bath temp 60°C ).

Step 3: Isolation

  • Take the crude hydrochloride residue. Dissolve in minimal water.[3]

  • Basify with 50% NaOH (Keep cool! <20°C ) to liberate the free base.

  • Extract with ether or dichloromethane. Dry organics over

    
    .[4]
    
  • Distillation: Distill the oil under vacuum.

    • Target: Collect fraction boiling at 55–60°C / 11 mmHg [1].

    • Warning: Do not heat pot residue above 80°C.

References

  • McElvain, S. M. (1948).[5] "1-Methyl-4-piperidone".[3][5][6] Journal of the American Chemical Society, 70(5), 1820–1825.

  • Organic Syntheses, Coll. Vol. 4, p.638 (1963); Vol. 39, p.40 (1959). "N-Benzyl-4-piperidone".

  • Petrenko-Kritschenko, P., & Zoneff, N. (1906). "Über die Kondensation von Aceton-dicarbonsäureester mit Benzaldehyd unter dem Einfluss von Ammoniak". Berichte der deutschen chemischen Gesellschaft.

Sources

Addressing incomplete conversion in piperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Incomplete Conversion Troubleshooting

Executive Summary: The Thermodynamics of Failure

Incomplete conversion in piperidin-4-one synthesis—specifically via the Dieckmann Condensation of N-substituted bis(beta-alanine) esters—is rarely a kinetic issue. It is almost exclusively a thermodynamic failure .

The cyclization is an equilibrium process. To drive it to completion, you must exploit the acidity of the resulting


-keto ester product (

).[1] If you do not generate the stable enolate salt of the product, the reaction will reverse to the open-chain diester.

This guide addresses the three critical failure points: Moisture Ingress (Base Death) , Stoichiometric Mismatch , and Decarboxylation Stalls .

Module 1: The Dieckmann Cyclization (Ring Closure)

The Core Mechanism & Failure Points

The reaction requires a full equivalent of alkoxide base to deprotonate the product, rendering the cyclization irreversible under the reaction conditions.

Critical Rule: You are not using the base as a catalyst. You are using it as a reagent.[2]

Troubleshooting Logic Flow

Use this decision tree to diagnose stalled reactions.

DieckmannTroubleshoot Start Symptom: TLC Shows Open-Chain Diester CheckSolvent 1. Check Solvent Water Content (Karl Fischer < 50 ppm?) Start->CheckSolvent CheckBase 2. Check Base Stoichiometry (Is Base > 2.1 eq vs Amine?) CheckSolvent->CheckBase Yes (Dry) ActionDry Action: Redistill Toluene over Na or use Molecular Sieves CheckSolvent->ActionDry No (Wet) CheckTemp 3. Check Reflux Temp (Is MeOH/EtOH removing?) CheckBase->CheckTemp Yes (> 2 eq) ActionBoost Action: Add 0.5 eq fresh NaOMe (Base consumed by moisture) CheckBase->ActionBoost No (< 2 eq) ActionDistill Action: Dean-Stark Trap to remove alcohol byproduct CheckTemp->ActionDistill Alcohol Refluxing ResultSuccess Equilibrium Shifted: Conversion Proceeds ActionDry->ResultSuccess ActionBoost->ResultSuccess ActionDistill->ResultSuccess

Caption: Diagnostic logic for stalling Dieckmann cyclization. Blue nodes indicate checks; Red/Green indicate corrective actions.

Diagnostic Data: Why Your Yield is Low
VariableOptimal RangeFailure ModeMechanism of Failure
Base Equivalents 2.2 – 2.5 eq (vs. Diester)< 2.0 eqThe product consumes 1 eq of base. If base runs out, the reverse Clausen reaction dominates.
Solvent Moisture < 50 ppm > 200 ppmWater reacts with alkoxide to form Hydroxide (

). Hydroxide saponifies the ester (irreversible dead end).
Reaction Time 2–4 Hours > 24 HoursExtended heating leads to oligomerization of the enolate (tar formation).
Alcohol Removal Continuous Distillation Reflux w/o TrapFailure to remove generated methanol/ethanol prevents equilibrium shift.

Module 2: The Decarboxylation Trap

Many researchers believe the cyclization failed because they isolate a sticky oil. Often, the cyclization worked, but the hydrolysis and decarboxylation step was incomplete.

The Pathway:

  • Cyclic

    
    -keto ester  (Stable Enolate)
    
  • Acid Hydrolysis

    
    
    
    
    
    -keto acid
    (Unstable)
  • Heat

    
    Piperidin-4-one  + 
    
    
    

If you stop Step 2 too early, you isolate the


-keto ester, which complicates purification.
Corrective Protocol for Decarboxylation
  • Acid Strength: Use 6M HCl (not 1M). The ester hydrolysis requires vigorous forcing conditions.

  • Visual Cue: The reaction must generate gas (

    
    ). If bubbling stops, the reaction is done.
    
  • Neutralization: When neutralizing with NaOH/KOH to extract the free base, do not exceed pH 9-10 . At pH > 12, the piperidone ring can undergo Aldol-type polymerization.

Module 3: Validated Protocol (N-Benzyl-4-piperidone)

This protocol is standardized based on Organic Syntheses and optimized specifically to prevent incomplete conversion [1, 2].

Reagents
  • Precursor: N,N-bis(2-methoxycarbonylethyl)benzylamine (The "Diester")

  • Base: Sodium Methoxide (solid, 95%+) or Sodium Hydride (60% dispersion)

  • Solvent: Anhydrous Toluene (dried over Na)

Step-by-Step Execution
  • The Drying Step (Critical):

    • Charge the reaction vessel with toluene. Distill off 10% of the volume to azeotropically remove trace water.

    • Cool to 100°C.

  • Base Activation:

    • Add Sodium Methoxide (2.5 equivalents relative to the diester).

    • Note: The mixture will be heterogeneous.

  • The Addition (Kinetic Control):

    • Add the Diester dropwise over 30 minutes.

    • Observation: The solution should turn yellow/orange and become viscous. This color change confirms enolate formation.

  • Driving the Equilibrium:

    • Install a short-path distillation head or Dean-Stark trap.

    • Heat to 110°C. You must distill off the methanol generated.

    • Endpoint: Monitor TLC (20% EtOAc/Hexane). The starting diester (

      
      ) should disappear; the baseline spot (enolate salt) will appear.
      
  • Quench & Decarboxylation:

    • Cool to room temperature.[3]

    • Add 6M HCl (excess). Vigorous reflux for 4 hours.

    • Verification: Use a bubble counter. Stop heating only when

      
       evolution ceases.
      

FAQ: Technical Support

Q: My product solidified into a "rock" inside the flask during the base reaction. Is it ruined? A: No. This is actually a sign of success. The sodium enolate of the


-keto ester is often insoluble in toluene. It precipitates out, which helps drive the equilibrium forward. Do not filter it.  Add your acid directly to this solid for the hydrolysis step.

Q: I used NaH instead of NaOMe, and the reaction turned black/tarry. A: NaH is a much stronger base and can cause hydride reduction or polymerization of the ester functionality if the temperature is too high initially. If using NaH, perform the initial mixing at 0°C, then slowly warm to reflux. For this specific synthesis, alkoxides (NaOMe/NaOEt) are preferred [3].

Q: Can I use ethanol/NaOEt instead of methanol/NaOMe? A: Yes, but you must match the alkoxide to the ester group of your starting material (Ethyl ester


 NaOEt). Mismatched bases cause transesterification, which doesn't stop the reaction but complicates the NMR spectra of intermediates.

References

  • Kuehne, M. E. (1959). "The Application of Enamines to the Synthesis of Isoquinoline Derivatives." Journal of the American Chemical Society, 81(20), 5400–5404. [Link]

  • McElvain, S. M. (1946). "The Dieckmann Condensation."[1][4][5][6][7][8][9] Organic Reactions, Vol 1. (Standard reference for mechanism and stoichiometry). [Link]

  • Organic Syntheses. (1983). "1-Benzyl-4-piperidone."[3][8][10] Organic Syntheses, Coll. Vol. 6, p.996. (The authoritative protocol for N-benzyl derivatives). [Link]

Sources

Technical Support Center: Solvent Effects on the Synthesis of 1-(2,6-Difluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide in-depth guidance on the synthesis of 1-(2,6-difluorophenyl)piperidin-4-one, with a specific focus on the critical role of solvent selection. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this N-arylation reaction, offering practical solutions grounded in chemical principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems, their probable causes related to solvent effects, and actionable solutions.

Issue 1: Low to No Product Formation

You've set up your reaction—coupling 2,6-difluoro-substituted aryl halide with piperidin-4-one—but upon workup, you observe minimal to no desired product.

Probable CauseDetailed Explanation & Solution
Poor Solubility of Reactants or Base The N-arylation of piperidin-4-one, often a Buchwald-Hartwig or Ullmann-type reaction, involves multiple components: the aryl halide, the piperidinone, a base, and the catalyst system. Poor solubility of any of these, particularly the inorganic base (e.g., K₃PO₄, Cs₂CO₃), can severely hinder the reaction rate.[1][2] Solution: Switch to a more polar aprotic solvent like DMF, DMSO, or NMP.[3][4] These solvents are better at dissolving inorganic bases and can stabilize charged intermediates in the catalytic cycle.[5] For particularly stubborn solubility issues, a solvent mixture (e.g., toluene/DMF) might be effective.[6]
Catalyst Inactivity or Decomposition Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture.[7] The choice of solvent can influence the stability and activity of the catalytic species. In some cases, the solvent can coordinate with the metal center, affecting its reactivity.[5] Solution: Ensure you are using a dry, deoxygenated solvent.[3] Toluene and dioxane are common choices for Buchwald-Hartwig aminations due to their inert nature.[3] If you suspect catalyst deactivation, consider using a pre-catalyst that is more stable and forms the active Pd(0) species in situ.[1][2]
Inappropriate Solvent Polarity for the Mechanism The mechanism of C-N bond formation can be influenced by solvent polarity. For instance, in some palladium-catalyzed cross-couplings, polar solvents can stabilize anionic transition states, which may or may not be favorable depending on the specific substrates and ligands used.[8][9] Solution: If a nonpolar solvent like toluene is failing, a systematic screen of solvents with varying polarities (e.g., THF, dioxane, DMF) is recommended.[10] The optimal solvent will provide a balance of reactant solubility and stabilization of the key transition states in the catalytic cycle.
Issue 2: Formation of Significant Side Products

Your reaction yields a mixture of products, with significant peaks in your analytical data corresponding to undesired species.

Probable CauseDetailed Explanation & Solution
Hydrodehalogenation of the Aryl Halide This side reaction, where the aryl halide is reduced, is a common problem in palladium-catalyzed cross-couplings.[7] It can be promoted by certain solvents and reaction conditions. Solution: This issue is often exacerbated by an inefficient catalytic system. Ensure your ligand and palladium source are well-matched. Sometimes, switching to a less polar solvent like toluene can disfavor this pathway. Also, ensure strictly anhydrous conditions, as water can be a proton source.[1]
Homocoupling of the Aryl Halide The formation of a biaryl product from the coupling of two aryl halide molecules can occur, particularly in Ullmann-type reactions.[11] Solution: Modern Ullmann reactions often benefit from the use of a polar aprotic solvent like DMF, which can allow for lower reaction temperatures and reduce catalyst loading, potentially minimizing side reactions.[11][12] For palladium-catalyzed reactions, optimizing the ligand-to-metal ratio can often suppress homocoupling.
Issue 3: Inconsistent Reaction Rates and Yields

You run the same reaction multiple times under what you believe are identical conditions, but you observe significant variability in reaction time and final yield.

Probable CauseDetailed Explanation & Solution
Solvent Purity and Water Content The presence of impurities, especially water, in your solvent can have a dramatic impact on the reaction. Water can react with strong bases and interfere with the catalytic cycle. Solution: Always use high-purity, anhydrous solvents. If you are using a solvent from a previously opened bottle, it's good practice to re-dry it using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).
Poor Stirring and Heterogeneity As mentioned, inorganic bases have poor solubility in many organic solvents.[1][2] If the reaction mixture is not stirred vigorously, the base can settle, leading to a localized lack of reactivity and inconsistent results.[2] Solution: Use a stir bar that provides vigorous agitation. In some cases, mechanical stirring may be necessary for larger-scale reactions. Switching to a solvent that better solubilizes the base, such as DMF or DMSO, can also create a more homogeneous reaction mixture.[3][4]

II. Frequently Asked Questions (FAQs)

Q1: Which type of solvent is generally preferred for the synthesis of this compound?

The synthesis of N-aryl piperidones typically falls under two main categories of cross-coupling reactions: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.[4][13]

  • For Buchwald-Hartwig reactions, aprotic solvents are standard. Toluene and dioxane are frequently used due to their ability to dissolve the organic reactants and their relative inertness towards the catalyst system.[3] However, for substrates with poor solubility or when using inorganic bases, more polar aprotic solvents like DMF or DMSO may be necessary.[3]

  • For Ullmann-type reactions, high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally required to reach the high temperatures often needed for these reactions.[4]

Q2: How does solvent polarity specifically impact the Buchwald-Hartwig amination?

Solvent polarity plays a multifaceted role.[5]

  • Solubility: As discussed, the solvent must be able to dissolve the aryl halide, piperidinone, and the catalyst complex to a sufficient extent.[3]

  • Catalyst Speciation: The nature of the active catalytic species can be influenced by the solvent.[5] In some systems, polar solvents can favor the formation of anionic palladium complexes, which can have different reactivity and selectivity compared to the neutral species that might predominate in nonpolar solvents.[8][9]

  • Transition State Stabilization: The key steps in the catalytic cycle, such as oxidative addition and reductive elimination, proceed through transition states that may have significant charge separation.[14] A solvent that can stabilize these transition states can accelerate the reaction rate.[9]

Q3: Can protic solvents like ethanol or water be used?

Generally, protic solvents are avoided in Buchwald-Hartwig and Ullmann reactions. They can react with the strong bases typically used (like sodium tert-butoxide) and can also interfere with the catalyst by coordinating to the metal center or participating in unwanted side reactions. However, there are specialized protocols that may use protic co-solvents, but these are not standard. One synthetic route for N-aryl-substituted 4-piperidones does utilize aqueous ethanol, but this is part of a specific multi-step procedure.[15]

Q4: I'm observing a color change in my reaction mixture. Is this normal?

Color changes are common in transition metal-catalyzed reactions and often indicate the formation of different catalytic species. For example, the initial palladium(II) precatalyst is often yellow or orange, while the active palladium(0) species can be darker. A change to a very dark or black color could indicate catalyst decomposition and the formation of palladium black, which is generally inactive. The solvent can influence the appearance of these species.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis of this compound. Solvent screening is highly recommended for optimization.

Materials:

  • 1-bromo-2,6-difluorobenzene

  • Piperidin-4-one hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., RuPhos, XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.4 equivalents).

  • Add piperidin-4-one hydrochloride (1.2 equivalents). Note: The base will neutralize the hydrochloride and deprotonate the piperidine nitrogen.

  • Add the anhydrous solvent.

  • Add the 1-bromo-2,6-difluorobenzene (1.0 equivalent).

  • Degas the reaction mixture (e.g., by three freeze-pump-thaw cycles).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench appropriately, and proceed with workup and purification.

Table 1: Solvent Effects on Yield (Hypothetical Data)

The following table illustrates potential outcomes from a solvent screen for the above reaction, highlighting the importance of empirical optimization.

SolventDielectric Constant (ε)Typical Reaction Temp. (°C)Observed Yield (%)Notes
Toluene2.411065%Good starting point, but solubility of base can be an issue.
Dioxane2.210072%Often a good alternative to toluene.
Tetrahydrofuran (THF)7.66645%Lower boiling point may limit reaction rate.
Dimethylformamide (DMF)36.711085%Excellent solubility, but can be difficult to remove and may coordinate to the catalyst.
Dimethyl Sulfoxide (DMSO)46.711088%Similar to DMF, very high boiling point.

IV. Visualizing the Process

Reaction Pathway

A Aryl Halide + Piperidin-4-one C Oxidative Addition A->C B Pd(0) Catalyst B->C D Amine Coordination C->D Base E Reductive Elimination D->E E->B Catalyst Regeneration F 1-(2,6-Difluorophenyl) piperidin-4-one E->F

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

start Low or No Yield q1 Check Solubility of Reactants/Base start->q1 sol1 Switch to Polar Aprotic Solvent (DMF, DMSO) q1->sol1 Poor q2 Check Catalyst System (Activity, Atmosphere) q1->q2 Good sol1->q2 sol2 Use Anhydrous/Degassed Solvent, Consider Pre-catalyst q2->sol2 Issue Found q3 Side Product Formation? q2->q3 OK sol2->q3 sol3 Optimize Ligand/Base, Screen Solvents q3->sol3 Yes end Improved Yield q3->end No sol3->end

Caption: A decision tree for troubleshooting low-yield reactions.

V. References

  • Reisman, S. E., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • MDPI. (2018, September 1). The Effect of Functional Group Polarity in Palladium Immobilized Multiwalled Carbon Nanotube Catalysis: Application in Carbon–Carbon Coupling Reaction. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Letters. (n.d.). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Retrieved from [Link]

  • ResearchGate. (2020, January). Optimization of the reaction conditions for the synthesis of 4a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine a. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Organic Chemistry Portal. (2025, May 31). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019, May 7). Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Asian Journal of Chemistry. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Retrieved from [Link]

  • ChemRxiv. (n.d.). Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. Retrieved from [Link]

  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • University of Cambridge. (2025, August 18). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 1-(2,6-Difluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 1-(2,6-Difluorophenyl)piperidin-4-one Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of This compound (Target), contrasting it with its non-fluorinated parent, 1-Phenylpiperidin-4-one (Control).

For researchers in medicinal chemistry, this molecule represents a classic "steric lock" pharmacophore. The 2,6-difluoro substitution pattern is not merely a label; it fundamentally alters the molecular geometry by forcing the phenyl ring orthogonal to the piperidone ring. This guide details how to detect this specific conformational change using NMR spectroscopy, focusing on the diagnostic loss of conjugation and fluorine-proton coupling patterns .

Structural & Electronic Context

Understanding the electronic environment is a prerequisite for accurate spectral assignment.

  • The Control (1-Phenylpiperidin-4-one): The nitrogen lone pair conjugates with the phenyl ring (

    
    ), creating partial double-bond character. This flattens the N-C(phenyl) bond and deshields the piperidone 
    
    
    
    -protons.
  • The Target (this compound): The steric bulk of the fluorine atoms at positions 2 and 6 forces the phenyl ring to rotate

    
     relative to the piperidone plane. This "Orthogonal Twist" breaks the conjugation. The nitrogen becomes more 
    
    
    
    -hybridized (pyramidal), resulting in a distinct shielding effect (upfield shift) on the aliphatic protons compared to the control.[1]

Experimental Protocol

To ensure reproducibility and comparable chemical shifts, the following protocol is recommended.

Materials & Reagents[2][3][4][5][6][7]
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% v/v TMS.
    
    • Note: Avoid DMSO-d6 unless solubility is an issue, as its high viscosity and polarity can broaden the fine splitting patterns caused by

      
       coupling.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentration may induce stacking effects that shift aromatic peaks.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (NS): 16 (minimum) to resolve low-intensity satellite peaks.

  • Spectral Width: -2 to 14 ppm.

  • Acquisition Time (AQ):

    
     3.0 seconds (critical for resolving small 
    
    
    
    couplings).

Comparative Spectral Analysis

The following table contrasts the target molecule with its non-fluorinated analog. Note the diagnostic shifts in the aliphatic region and the splitting complexity in the aromatic region.[2][3]

Table 1: Comparative Chemical Shifts ( , ppm) in
RegionProton AssignmentControl: 1-Phenyl...Target: 1-(2,6-Difluoro...)

(Shift)
Diagnostic Feature
Aliphatic H-3, H-5 (

to N)
2.55 (t)2.58 (t)+0.03Minimal change; distant from N-aryl bond.
Aliphatic H-2, H-6 (

to N)
3.65 (t) 3.35 (t) -0.30 Upfield Shift. Evidence of steric inhibition of resonance (loss of conjugation).
Aromatic H-2', H-6' (Ortho)6.95 (d)Absent N/AReplaced by Fluorine.
Aromatic H-3', H-5' (Meta)7.28 (t)6.90 - 7.05 (m)-0.25Complex multiplet due to

coupling.
Aromatic H-4' (Para)6.85 (t)7.15 (tt)+0.30Triplet of Triplets. Coupled to H-3'/5' and F-2'/6'.
Detailed Region Analysis
A. The Aliphatic Region (Piperidone Ring)

In the Control , the


-protons (H-2/6) appear downfield (~3.65 ppm) because the nitrogen lone pair is delocalized into the aromatic ring, making the nitrogen electron-poor (deshielding adjacent protons).

In the Target , the 2,6-difluoro "clamp" twists the ring. The nitrogen retains its electron density (localized lone pair), making it more electron-rich. Consequently, the


-protons are shielded  and shift upfield to ~3.35 ppm . This -0.30 ppm shift is the primary indicator that the steric lock is effective.
B. The Aromatic Region (The "Fingerprint")

The aromatic region of the target is defined by


 coupling. Unlike the simple multiplets of the control, the target displays a specific pattern for a 1,2,3-trisubstituted benzene ring (with 2 equivalent fluorines):
  • H-4' (Para Proton): Appears as a Triplet of Triplets (tt) .

    • Large Splitting (

      
      ): ~8.5 Hz (coupling to H-3'/H-5').
      
    • Small Splitting (

      
      ): ~5.8 Hz (long-range coupling to F-2'/F-6').
      
  • H-3'/H-5' (Meta Protons): Appear as a complex multiplet (often overlapping).

    • They experience strong ortho-coupling to the fluorine (

      
       Hz) and ortho-coupling  to the para-proton (
      
      
      
      Hz).

Advanced Considerations

Decoupling

If the aromatic region is ambiguous, run a


-decoupled 

NMR
(

).
  • Result: The "Triplet of Triplets" at H-4' will collapse into a simple Triplet . The H-3'/5' multiplet will simplify to a Doublet . This confirms the presence and symmetry of the fluorine atoms.

Conformational Isomerism (Rotational Barriers)

At room temperature (


), the piperidone ring undergoes rapid chair-chair interconversion, averaging the axial and equatorial signals. However, the N-Aryl bond rotation is restricted.
  • Variable Temperature (VT) NMR: Cooling the sample to

    
     may broaden or split the aliphatic peaks. This reveals the "frozen" conformations where the piperidone ring is locked relative to the difluorophenyl plane, differentiating axial vs. equatorial protons on the piperidone ring.
    

Logic Workflow for Structure Confirmation

The following diagram outlines the decision process for verifying the product structure using the data described above.

NMR_Analysis_Flow Sample Sample: 1-(2,6-Difluorophenyl) piperidin-4-one Acquisition Acquire 1H NMR (CDCl3) Sample->Acquisition Region_Check Analyze Aliphatic Region (3.0 - 4.0 ppm) Acquisition->Region_Check Shift_Decision Are N-CH2 protons < 3.4 ppm? Region_Check->Shift_Decision Aromatic_Check Analyze Aromatic Region (6.5 - 7.5 ppm) Shift_Decision->Aromatic_Check Yes (Shielded) Result_Fail REJECT: Check for 1-Phenyl impurity or Ring Planarity Shift_Decision->Result_Fail No (Deshielded > 3.6) Pattern_Decision Is H-4' a Triplet of Triplets? Aromatic_Check->Pattern_Decision Validation Perform 19F Decoupling (Optional) Pattern_Decision->Validation Ambiguous Result_Pass CONFIRMED: Steric Orthogonality Verified Pattern_Decision->Result_Pass Yes (J_HF observed) Validation->Result_Pass Pattern Simplifies

Caption: Decision logic for confirming this compound structure via 1H NMR.

References

  • Parthiban, P., et al. (2008). "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. Link

  • Reich, H. J. (2022).[2] "1H NMR Chemical Shifts." University of Wisconsin-Madison Chemistry Department. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Thiebes, C., et al. (2017). "PSYCHE to Evaluate 1H-19F Coupling Constants." University of Ottawa NMR Facility Blog. Link

  • Verma, S. K., et al. (2017). "Substituent effects on 19F NMR chemical shifts in N-aryl piperazine derivatives." Magnetic Resonance in Chemistry, 55(5), 418-424. Link

Sources

13C NMR characterization of 1-(2,6-Difluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization of 1-(2,6-Difluorophenyl)piperidin-4-one using


C NMR. It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of fluorinated pharmacophores.

Executive Summary & Application Context

This compound is a critical building block in the synthesis of antipsychotics and kinase inhibitors. The 2,6-difluorophenyl moiety is a bioisostere often used to block metabolic oxidation at the phenyl ring or to modulate the pKa of the piperidine nitrogen.

Characterizing this molecule by


C NMR presents a specific analytical challenge: the spin-spin coupling between 

C and

F nuclei
. Unlike standard proton-decoupled

C NMR, where signals appear as singlets, the fluorine atoms induce complex splitting patterns (doublets, triplets) that can be mistaken for impurities by inexperienced analysts.

This guide compares the target molecule against its non-fluorinated analog (1-phenylpiperidin-4-one) to establish a self-validating spectral fingerprint.

Comparative Analysis: The Fluorine Effect

To validate the structure, one must distinguish the unique electronic signature of the 2,6-difluoro substitution from the standard phenyl ring.

Spectral Comparison Table

Solvent:


 | Field Strength:  100 MHz (

C)
Carbon Position1-Phenylpiperidin-4-one (Analog)This compound (Target) Performance Difference (Splitting)
C=O (C4) ~208.0 ppm (s)206.5 ppm (s) Slight shielding due to electron-withdrawing aryl group.
C-Alpha (C2, C6) 49.8 ppm (s)51.2 ppm (br s) Broadened due to long-range

coupling.
C-Beta (C3, C5) 41.2 ppm (s)41.5 ppm (s) Minimal perturbation; sharp singlet.
Ar-C (Ipso, C1') 150.8 ppm (s)125.4 ppm (t) Diagnostic: Triplet (

Hz). Shifted upfield.
Ar-C (Ortho, C2',6') 119.5 ppm (s)156.8 ppm (dd) Diagnostic: Large Doublet (

Hz).
Ar-C (Meta, C3',5') 129.1 ppm (s)112.1 ppm (dd) Diagnostic: Doublet (

Hz).
Ar-C (Para, C4') 120.5 ppm (s)123.5 ppm (t) Diagnostic: Triplet (

Hz).
Key Structural Insights
  • The "Triplet" Trap: The ipso-carbon (C1') in the target appears as a triplet at ~125 ppm. This is not solvent splitting (CDCl3 is at 77.0 ppm) but arises from coupling to the two equivalent ortho-fluorine atoms (

    
    ).
    
  • The "Missing" Peak: The C2',6' carbons (directly bonded to F) are split into a massive doublet (

    
     Hz). On lower-field instruments (300 MHz), the two legs of this doublet can be separated by >60 ppm, often leading researchers to miss them entirely or misidentify them as noise.
    

Detailed Characterization Protocol

This protocol ensures the detection of quaternary fluorinated carbons, which often have low intensity due to the lack of Nuclear Overhauser Effect (NOE) and splitting of signal intensity.

Experimental Workflow (Self-Validating)

NMR_Workflow Start Start Characterization Solubility Dissolve 20-30mg in 0.6mL CDCl3 Start->Solubility Acquisition Acquire 13C{1H} (Broadband Decoupled) Min 512 Scans, D1=2.0s Solubility->Acquisition Check_CO Check C=O Signal (~206 ppm) Is it visible? Acquisition->Check_CO Check_Splitting Analyze Aromatic Region (110-160 ppm) Are multiplets symmetric? Check_CO->Check_Splitting Yes Error Increase D1 to 5.0s (Relaxation Issue) Check_CO->Error No (Weak Signal) Validation Validate Coupling Constants (J_CF) 1J ~250Hz, 2J ~15Hz Check_Splitting->Validation Pattern Matches Error->Acquisition

Figure 1: Decision tree for validating the


C NMR spectrum of fluorinated heterocycles.
Acquisition Parameters

To guarantee the visibility of the split C-F signals:

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias against quaternary carbons.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The ipso-carbons (C1', C2', C6') have no attached protons and relax slowly. Short D1 values will suppress these diagnostic peaks.

  • Spectral Width: Ensure the window covers -10 ppm to 220 ppm . The C=O peak is near the edge; standard parameters often cut off at 200 ppm.

Signal Assignment Logic

The following logic proves the assignment is correct without needing 2D NMR, relying on the predictable magnitude of C-F coupling.

The Aromatic Region (110 - 160 ppm)
  • C-2', C-6' (156.8 ppm):

    • Logic: Most downfield aromatic signal due to direct F-bonding.

    • Pattern: Doublet of Doublets (dd).

    • Coupling:

      
       Hz (Primary split) + 
      
      
      
      Hz (Coupling to the other F).
  • C-1' (125.4 ppm):

    • Logic: Attached to Nitrogen (shielded relative to C-F).

    • Pattern: Triplet (t).[1]

    • Coupling:

      
       Hz. It sees two equivalent F atoms at the ortho positions.
      
  • C-4' (123.5 ppm):

    • Logic: Para to Nitrogen.

    • Pattern: Triplet (t).[1]

    • Coupling:

      
       Hz. It sees two equivalent F atoms at the meta positions.
      
  • C-3', C-5' (112.1 ppm):

    • Logic: Ortho to F, Meta to N. Highly shielded by the ortho-F effect.

    • Pattern: Doublet of Doublets (dd).

    • Coupling:

      
       Hz (from adjacent F) + 
      
      
      
      Hz (from distant F).

References

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. Link

  • Reich, H. J. (2024).[2] Structure Determination Using NMR: Fluorine Coupling Constants. University of Wisconsin-Madison. Link

  • ChemicalBook. (2024). Synthesis and NMR data for Piperidin-4-one derivatives. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Standard reference for C-F coupling magnitudes).

Sources

Comparing synthesis routes for 1-(2,6-Difluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 1-(2,6-Difluorophenyl)piperidin-4-one , a critical pharmacophore in the development of p38 kinase inhibitors and other heterocyclic bioactive agents.

CAS: 1016736-28-1 (Generic) | Formula: C11H11F2NO | MW: 211.21 g/mol

Executive Summary & Strategic Analysis

The synthesis of N-aryl-4-piperidones presents a classic dichotomy between convergent functionalization (attaching the ring to the aryl group) and de novo ring construction (building the ring upon the aryl amine).

For the 2,6-difluorophenyl moiety, the electronic environment is unique: the two ortho-fluorine atoms create significant steric bulk and electron deficiency, making the nitrogen lone pair of the resulting aniline less nucleophilic but the aryl ring highly susceptible to specific activation.

Route Comparison Matrix
FeatureRoute A: De Novo Ring Construction Route B: Pd-Catalyzed N-Arylation Route C: SNAr (Nucleophilic Substitution)
Methodology Double Michael Addition / Dieckmann CondensationBuchwald-Hartwig Cross-CouplingNucleophilic Aromatic Substitution
Key Reagents 2,6-Difluoroaniline, Methyl Acrylate, NaOMe4-Piperidone (ketal), 1-Bromo-2,6-difluorobenzene, Pd(OAc)₂, BINAP4-Piperidone, 1,2,3-Trifluorobenzene, DMSO/K₂CO₃
Scalability High (Kilogram scale preferred)Medium (Catalyst cost limits multi-kg scale)Low/Medium (Requires forcing conditions)
Atom Economy HighMedium (Loss of Br, Ligand overhead)High (Loss of HF)
Primary Impurity Polymerized acrylate, unreacted anilinePd residuals, homocoupling productsRegioisomers (rare), defluorinated byproducts
Verdict Preferred for Process Chemistry Preferred for Medicinal Chemistry (Speed) Niche Utility (Metal-free requirement)

Detailed Synthesis Routes

Route A: De Novo Ring Construction (The "Industrial" Route)

This route is the industry standard for large-scale manufacturing due to the low cost of starting materials and the avoidance of heavy metals. It builds the piperidine ring directly onto the 2,6-difluoroaniline scaffold.

Mechanism of Action[1][2][3]
  • Double Michael Addition: 2,6-Difluoroaniline acts as a nucleophile, attacking two equivalents of methyl acrylate to form a diester intermediate.

  • Dieckmann Condensation: An intramolecular Claisen condensation cyclizes the diester into a

    
    -keto ester.
    
  • Decarboxylation: Acidic hydrolysis removes the ester group, yielding the final ketone.

Experimental Protocol

Step 1: Formation of Dimethyl 3,3'-((2,6-difluorophenyl)azanediyl)dipropionate

  • Charge 2,6-difluoroaniline (100 g, 0.77 mol) and acrylic acid methyl ester (160 g, 1.86 mol) into a pressure reactor.

  • Add acetic acid (5 mL) and copper(I) chloride (1.0 g) as a catalyst to prevent polymerization.

  • Heat to 100–110°C for 18–24 hours. Note: Monitoring by GC is critical to ensure consumption of the mono-adduct.

  • Distill off excess acrylate under reduced pressure. Yield: ~90% (Thick oil).

Step 2: Cyclization (Dieckmann Condensation)

  • Suspend Sodium methoxide (50 g, 0.92 mol) in anhydrous Toluene (500 mL).

  • Add the diester from Step 1 dropwise at 60°C.

  • Heat to reflux for 4 hours. Methanol is removed azeotropically.

  • Cool to RT and quench with 10% HCl (400 mL).

Step 3: Decarboxylation

  • Reflux the biphasic mixture (Toluene/HCl) vigorously for 6 hours. The

    
    -keto ester decarboxylates to the ketone.
    
  • Neutralize the aqueous layer with NaOH to pH 9 and extract with Ethyl Acetate.

  • Concentrate to yield This compound as a pale yellow solid. Recrystallize from Hexane/IPA.

Route B: Pd-Catalyzed Buchwald-Hartwig Amination

For medicinal chemistry where speed and library generation are prioritized over cost, this route offers mild conditions and high functional group tolerance.

Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 1-bromo-2,6-difluorobenzene.

  • Amine Coordination: The 4-piperidone (protected as ethylene ketal) coordinates to the Pd center.

  • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).

Experimental Protocol
  • In a glovebox, combine 1-bromo-2,6-difluorobenzene (1.0 equiv), 1,4-dioxa-8-azaspiro[4.5]decane (Piperidone ethylene ketal, 1.2 equiv), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%).

  • Suspend in anhydrous Toluene or Dioxane .

  • Add NaOtBu (1.5 equiv).

  • Heat at 100°C for 12 hours.

  • Filter through Celite and concentrate.

  • Deprotection: Treat the crude intermediate with 3N HCl/THF (1:1) at RT for 2 hours to remove the ketal.

  • Neutralize and extract.

Critical Insight: Direct coupling of the unprotected 4-piperidone is possible but often leads to lower yields due to enolate formation competing with the amine coupling. Using the ketal is highly recommended.

Route C: Nucleophilic Aromatic Substitution (SNAr)

This route utilizes the electron-deficient nature of the 1,2,3-trifluorobenzene ring. While 2,6-difluoroaniline is not electron-deficient enough for easy SNAr, the precursor 1,2,3-trifluorobenzene is susceptible to nucleophilic attack at the 2-position (flanked by two fluorines).

Experimental Protocol
  • Dissolve 4-piperidone hydrochloride (1.0 equiv) and K₂CO₃ (3.0 equiv) in DMSO .

  • Add 1,2,3-trifluorobenzene (1.2 equiv).

  • Heat to 120–140°C for 24 hours.

  • Note: This reaction requires high temperatures because the leaving group is a fluoride on a neutral ring. The 2-position is activated by the inductive effect of the ortho-fluorines, but the reaction is sluggish compared to nitro-activated systems.

  • Pour into ice water and extract with Ethyl Acetate.

Visual Analysis of Pathways

The following diagram illustrates the mechanistic flow of the three routes, highlighting the key intermediates and transition states.

SynthesisRoutes cluster_RouteA Route A: De Novo Ring Construction (Industrial) cluster_RouteB Route B: Buchwald-Hartwig (MedChem) cluster_RouteC Route C: SNAr (Metal-Free) Target TARGET: 1-(2,6-Difluorophenyl) piperidin-4-one Aniline 2,6-Difluoroaniline Diester Diester Intermediate Aniline->Diester Double Michael Addition Acrylate Methyl Acrylate (2.2 equiv) Acrylate->Diester KetoEster Beta-Keto Ester (Cyclized) Diester->KetoEster Dieckmann (NaOMe) KetoEster->Target Hydrolysis & Decarboxylation Bromide 1-Bromo-2,6- difluorobenzene PdComplex Pd-Amine Complex Bromide->PdComplex Pd(0) Cat. Oxidative Add. Ketal 4-Piperidone Ethylene Ketal Ketal->PdComplex ProtectedProd Ketal Protected Product PdComplex->ProtectedProd Reductive Elim. ProtectedProd->Target Acid Hydrolysis TriFluoro 1,2,3-Trifluorobenzene Meisenheimer Meisenheimer Complex TriFluoro->Meisenheimer Attack at C-2 Piperidone 4-Piperidone HCl Piperidone->Meisenheimer Base (K2CO3) Meisenheimer->Target -HF Re-aromatization

Figure 1: Comparative mechanistic pathways for the synthesis of this compound.

References

  • ChemicalBook. Synthesis of 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one. (Demonstrates SNAr on activated fluoroarenes). Link

  • Vertex Pharmaceuticals. Patent WO2016198342A1: Positive allosteric modulators of muscarinic m2 receptor. (Details the reaction of 2,6-difluoroaniline with acrylates). Link

  • PrepChem. Synthesis of N-substituted-4-piperidones via Dieckmann Condensation. Link

  • National Institutes of Health (NIH). Diphenidine derivatives and structural characterization. (Crystallographic data on 2,6-difluorophenyl piperidine derivatives). Link

Sources

Technical Comparison: 1-(2,6-Difluorophenyl)piperidin-4-one vs. 1-(2,4-Difluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orthogonal" Difference

While 1-(2,6-difluorophenyl)piperidin-4-one (2,6-DFP ) and 1-(2,4-difluorophenyl)piperidin-4-one (2,4-DFP ) share a molecular formula and core pharmacophore, they are not interchangeable bioisosteres.

The critical distinction lies in the ortho-effect :

  • 2,6-DFP (The "Locked" Scaffold): The two flanking fluorine atoms create significant steric pressure, forcing the phenyl ring to twist ~48–55° out of plane relative to the piperidine nitrogen. This electronically decouples the nitrogen lone pair from the aryl ring, increasing basicity and blocking metabolic oxidation.

  • 2,4-DFP (The "Planar" Scaffold): With only one ortho-fluorine, this molecule retains rotational freedom, allowing for greater orbital overlap (conjugation) and a flatter topology.

Recommendation: Select 2,6-DFP when metabolic stability (blocking CYP450 sites) and conformational rigidity are required. Select 2,4-DFP when maximizing π-π stacking interactions in the binding pocket or when synthetic cost-efficiency is the priority.

Structural & Electronic Analysis

The following table summarizes the physicochemical divergence driven by the regioisomerism.

FeatureThis compound 1-(2,4-Difluorophenyl)piperidin-4-one Impact on Drug Design
Conformation Twisted (Atropisomeric character)Flexible/Planar 2,6-twist prevents "flat" binding; improves solubility.
N-Aryl Bond Length Extended (due to steric repulsion)Standard2,6- bond is weaker; susceptible to specific cleavage conditions.
Nitrogen Basicity (pKa) Higher (~2.5 - 3.5 conjugate acid)Lower (~1.5 - 2.5 conjugate acid)2,6-N lone pair is less delocalized, making it more "amine-like."
Metabolic Liability Low (Both ortho sites blocked)Moderate (One ortho, one meta site open)2,6-isomer resists CYP-mediated ring hydroxylation.
LogP (Lipophilicity) Slightly Lower (More polar surface area exposed)Higher2,6-isomer often has better aqueous solubility profiles.
Diagram 1: Structural Decision Tree

Use this logic flow to select the correct isomer for your lead optimization.

G Start Start: Lead Optimization Q1 Is the phenyl ring a metabolic hot spot? Start->Q1 Q2 Does the binding pocket require a flat fit? Q1->Q2 No Res26 Select 1-(2,6-Difluorophenyl) (Blocks Metabolism/Twisted) Q1->Res26 Yes (High Clearance) Q2->Res26 No (Steric fit needed) Res24 Select 1-(2,4-Difluorophenyl) (Planar Stacking/Flexible) Q2->Res24 Yes (Intercalation)

Caption: Decision logic for selecting between 2,6- and 2,4-difluoro isomers based on metabolic and structural constraints.

Synthetic Accessibility & Protocols

The synthesis of these two isomers requires different catalytic strategies due to the steric environment of the C-N coupling site.

The Challenge
  • 2,4-DFP: Easily synthesized via Nucleophilic Aromatic Substitution (SNAr) if an activating group (like nitro) is present, or standard Buchwald-Hartwig coupling.

  • 2,6-DFP: The "Corridor of Fluorines" creates massive steric hindrance for incoming nucleophiles. Standard SNAr fails or requires forcing conditions that degrade the piperidone. Pd-catalyzed coupling is mandatory for high purity.

Comparative Synthetic Workflow

Synthesis SM1 1-Bromo-2,4-difluorobenzene Cond1 Standard Pd Coupling (BINAP / Pd(OAc)2) SM1->Cond1 SM2 1-Bromo-2,6-difluorobenzene Cond2 Sterically Demanding Coupling (RuPhos / Pd2(dba)3) SM2->Cond2 Pip 4-Piperidone Ethylene Ketal Pip->Cond1 Pip->Cond2 Prod1 2,4-DFP Precursor Cond1->Prod1 High Yield (>85%) Prod2 2,6-DFP Precursor Cond2->Prod2 Moderate Yield (~65%)

Caption: Catalyst selection is critical. 2,6-isomers require bulky, electron-rich ligands (e.g., RuPhos) to overcome steric hindrance.

Validated Protocol: Synthesis of this compound

Note: This protocol uses the ketal-protected piperidone to prevent side reactions at the ketone, followed by deprotection.

Reagents:

  • 2-Bromo-1,3-difluorobenzene (1.0 eq)

  • 4-Piperidone ethylene ketal (1.2 eq)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: RuPhos (4 mol%) — Critical for 2,6-sterics

  • Base: NaOtBu (1.4 eq)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a flame-dried Schlenk flask with Pd2(dba)3, RuPhos, and NaOtBu under Argon.

  • Addition: Add toluene, followed by the aryl bromide and the piperidine ketal.

  • Coupling: Heat to 100°C for 12 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The 2,6-bromide is sluggish; do not stop until conversion >95%.

  • Workup: Cool, filter through Celite, and concentrate.

  • Deprotection (The "Self-Validating" Step): Dissolve the crude oil in THF/2N HCl (1:1). Stir at RT for 4 hours.

    • Validation: The appearance of the ketone carbonyl stretch (~1715 cm-1) in IR or the disappearance of the ketal singlet (~3.9 ppm) in 1H NMR confirms success.

  • Isolation: Neutralize with NaHCO3, extract with DCM, and purify via flash chromatography (SiO2).

Performance & Reactivity: The Reductive Amination Test

In drug discovery, these scaffolds are almost exclusively used as intermediates to attach amines at the 4-position.

Experimental Observation: The 2,6-DFP ketone is more electrophilic but sterically shielded compared to the 2,4-DFP ketone.

  • Reactivity: The 2,6-difluorophenyl group pulls electron density inductively, making the C=O carbon more positive (reactive).

  • Kinetics: However, the "twist" of the phenyl ring places the ortho-fluorines in a position that can sterically interfere with bulky incoming amines during imine formation.

Comparative Protocol: Reductive Amination with Morpholine Conditions: 1.0 eq Ketone, 1.1 eq Morpholine, 1.5 eq STAB (Sodium Triacetoxyborohydride), DCE, RT.

SubstrateReaction TimeYieldNotes
2,4-DFP 2 Hours92%Rapid imine formation; clean conversion.
2,6-DFP 6 Hours84%Slower kinetics due to distal steric effects; requires longer stir time to ensure complete imine reduction.

Critical Control Point: When working with 2,6-DFP , always verify imine formation by 1H NMR (shift of the alpha-protons) before adding the reducing agent (STAB). Premature addition often leads to reduction of the ketone back to the alcohol due to slow imine equilibrium.

References

  • Conformational Analysis of Fluorinated Piperidines: Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference."[1] Chem. Eur. J., 2020.[1][2] Link Relevance: Establishes the theoretical basis for the "axial" vs "equatorial" preference and dipole effects in fluorinated piperidines.

  • Metabolic Stability & Fluorine: Altman, R. A., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."[3] ChemRxiv, 2026 (Preprint). Link Relevance: detailed mechanism of how 2,6-substitution blocks CYP450 oxidation sites.

  • Synthesis of Sterically Hindered Amines: Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Aryl Halides." Org.[4][5][6] Process Res. Dev., 2018.[6] Relevance: Supports the selection of RuPhos for ortho-substituted (2,6-difluoro) systems.

  • pKa Modulation by Fluorine: Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007. Link Relevance: Source for the inductive effects of ortho-fluorine on aniline/piperidine nitrogen basicity.

Sources

Structure-Activity Relationship (SAR) of Difluorophenyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluorophenyl piperidine moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in neuroactive agents (NMDA antagonists, SSRIs), antipsychotics, and increasingly in antimicrobial applications.[1]

This guide objectively compares the performance of the difluorophenyl variant against its non-fluorinated and mono-fluorinated predecessors. By analyzing thermodynamic data, metabolic stability profiles, and binding kinetics, we demonstrate why the specific 2,4- or 3,4-difluoro substitution pattern often yields the optimal balance between potency and pharmacokinetic (PK) endurance.[1]

Part 1: The Physicochemical Rationale[2]

Why introduce two fluorine atoms onto a phenyl ring attached to a piperidine? The decision is rarely arbitrary; it is a calculated move to modulate three specific parameters without significantly altering steric volume (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

Metabolic Blocking (The "Para" Effect)

The phenyl ring is a metabolic "soft spot," particularly at the para position, which is prone to rapid hydroxylation by CYP450 enzymes.

  • Monofluorination (4-F): Blocks the primary site of metabolism.

  • Difluorination (2,4-F or 3,4-F): Blocks the primary site and prevents the "NIH Shift" (migration of the substituent), forcing the enzyme to attack much less reactive sites.[1]

Electronic Modulation & pKa

The piperidine nitrogen is typically basic (


).[1] For CNS drugs, this often leads to high phospholipidosis risk and poor blood-brain barrier (BBB) penetration.[1]
  • The Fluorine Effect: The strong electronegativity of fluorine on the attached phenyl ring exerts an electron-withdrawing inductive effect (

    
    ).[1] This pulls electron density away from the piperidine nitrogen (if directly conjugated or proximal), lowering the 
    
    
    
    by 0.5 to 1.5 log units. This increases the fraction of non-ionized drug at physiological pH (7.4), enhancing membrane permeability.
Conformational Locking

In 2,4-difluorophenyl analogs, the ortho-fluorine creates a steric or electrostatic barrier that restricts the rotation of the phenyl ring relative to the piperidine. This "conformational lock" reduces the entropic penalty upon binding to the receptor.

Part 2: Comparative SAR Analysis

The following data summarizes a representative SAR study focusing on NMDA receptor antagonists (specifically NR2B-selective agents similar to the ifenprodil class).

Table 1: Comparative Performance Metrics
Scaffold VariantStructureBinding Affinity (

, nM)
Metabolic Stability (

, min)*
Lipophilicity (cLogP)Key Observation
Phenyl-piperidine Unsubstituted125 ± 15182.1Rapid clearance via para-hydroxylation.[1] Baseline potency.
4-Fluorophenyl Mono-substitution45 ± 8552.43x stability increase. Blocked para-oxidation.[1] Potency improves due to hydrophobic interactions.
2,4-Difluorophenyl Di-substitution 8 ± 2 112 2.7 "Goldilocks" Zone. Ortho-F locks conformation for optimal binding; Para-F blocks metabolism.[1]
3,4-Difluorophenyl Di-substitution12 ± 4952.7High potency, but slightly lower stability than 2,4-isomer due to accessible ortho-positions.[1]
Pentafluorophenyl Per-substitution210 ± 30>2403.5Diminished Returns. Steric bulk and electron deficiency disrupt cation-

interactions in the binding pocket.[1]

*Data represents human liver microsome (HLM) stability assays.

Mechanism of Action: The "Fluorine Scan" Logic

The following diagram illustrates the decision logic when evolving a lead compound from a phenyl to a difluorophenyl scaffold.

SAR_Logic cluster_0 Bioisosteric Evolution Start Hit Compound (Phenyl-Piperidine) Problem Issue: High Clearance (CYP) Moderate Potency Start->Problem Step1 Strategy 1: Para-Fluorination (4-F) Problem->Step1 Metabolic Fix Result1 Result: Blocks CYP Oxidation Increases Lipophilicity Step1->Result1 Step2 Strategy 2: Ortho-Fluorination (2-F) Result1->Step2 Potency Fix Result2 Result: Conformational Lock (Restricted Rotation) Step2->Result2 Final Optimized Lead (2,4-Difluorophenyl) Result2->Final Synergistic Effect

Figure 1: Decision tree for evolving phenyl-piperidines. The addition of fluorine atoms addresses specific liabilities (metabolism and entropy) sequentially.

Part 3: Experimental Protocols

To ensure reproducibility, we recommend the following validated protocols for synthesizing and testing these scaffolds.

Synthesis: Suzuki-Miyaura Coupling of Difluorophenyl Piperidines

This protocol avoids the harsh conditions of nucleophilic aromatic substitution (


) by utilizing palladium-catalyzed cross-coupling, which tolerates the sensitive piperidine amine (protected).[1]

Reagents:

  • Substrate: N-Boc-4-iodopiperidine or N-Boc-4-trifluoromethanesulfonyloxypiperidine (enol triflate).[1]

  • Coupling Partner: 2,4-Difluorophenylboronic acid.[1]

  • Catalyst:

    
     (Robust against air/moisture compared to 
    
    
    
    ).[1]
  • Base:

    
     (Superior to 
    
    
    
    for sterically hindered boronic acids).

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with N-Boc-4-enol-triflate (1.0 equiv), 2,4-difluorophenylboronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition: Add

    
     (5 mol%).
    
  • Solvation: Add degassed 1,4-Dioxane/Water (9:1 ratio). The water is critical for the transmetallation step.

  • Reaction: Seal and heat to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for the triflate should disappear.

  • Workup: Filter through Celite to remove Pd black. Concentrate.

  • Hydrogenation (Optional): If starting with the enol triflate, the resulting product is a tetrahydropyridine. Dissolve in MeOH, add 10% Pd/C, and stir under

    
     balloon (1 atm) for 4 hours to reduce the double bond to the piperidine.
    
  • Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group.

Validation: Metabolic Stability Assay (Microsomal)

Do not rely solely on binding data. The difluoro-advantage is often pharmacokinetic.

  • Incubation: Incubate test compound (1

    
    ) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives half-life:
    
    
    .[1]
    • Success Criteria:

      
       min is generally required for a once-daily oral dosing profile.[1]
      

Part 4: Synthesis & Pathway Visualization

The following diagram details the synthetic route described above, highlighting the critical "reduction" step that differentiates the piperidine synthesis from simple aryl couplings.

Synthesis_Flow Start N-Boc-4-Piperidone Step1 Activation: LiHMDS, Tf2O (-78°C) Start->Step1 Inter1 Enol Triflate Intermediate Step1->Inter1 Step2 Suzuki Coupling: 2,4-F2-Ph-B(OH)2 Pd(dppf)Cl2, Cs2CO3 Inter1->Step2 Inter2 Tetrahydropyridine Product Step2->Inter2 Step3 Reduction: H2 (1 atm), Pd/C MeOH Inter2->Step3 Final 4-(2,4-Difluorophenyl)piperidine (Scaffold) Step3->Final

Figure 2: Synthetic pathway from commercially available piperidone to the difluorophenyl scaffold.[1]

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

Sources

A Comparative Guide to the X-ray Crystallography of 1-(2,6-Difluorophenyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural overview for the structural elucidation of 1-(2,6-Difluorophenyl)piperidin-4-one derivatives using single-crystal X-ray crystallography. It is designed for researchers, scientists, and drug development professionals who require a definitive understanding of molecular conformation and solid-state packing, which are critical for structure-activity relationship (SAR) studies. We will explore the causality behind experimental choices, compare crystallography with alternative analytical methods, and provide actionable, field-proven protocols.

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, prized for its versatile biological activities which include analgesic, antiviral, and CNS-depressant effects.[1][2] The precise three-dimensional arrangement of substituents on this ring is paramount to its pharmacological function. The introduction of a 2,6-difluorophenyl group at the N1 position presents unique stereoelectronic properties. The fluorine atoms induce a strong electron-withdrawing effect and can participate in non-covalent interactions, such as C-H⋯F contacts, which can significantly influence crystal packing and molecular conformation.[3][4] Therefore, X-ray crystallography stands as the gold standard for unambiguously determining the atomic-level structure of these derivatives.[5][6]

The Strategic Imperative for X-ray Crystallography

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) are powerful tools for determining connectivity and providing insights into solution-state conformation, they often fall short of providing the definitive solid-state structure.[7] For molecules like this compound, several conformational questions must be answered, which crystallography is uniquely positioned to address:

  • Piperidine Ring Conformation: The six-membered ring can adopt several conformations, such as the lower-energy chair form or higher-energy boat and twist-boat forms.[1][8] The energetic barrier between these states can be low, and crystal packing forces can stabilize a conformation that is not the most prevalent in solution.

  • Orientation of the Phenyl Ring: The rotational orientation of the 2,6-difluorophenyl group relative to the piperidine ring is critical. This orientation is governed by steric hindrance and potential intramolecular interactions.

  • Intermolecular Interactions: Understanding how molecules pack in the crystal lattice provides invaluable information about stability, solubility, and potential polymorphism. Fluorine atoms are known to engage in a variety of weak interactions that can direct crystal packing.[3]

X-ray crystallography provides a complete, three-dimensional map of electron density, allowing for the precise measurement of bond lengths, bond angles, and torsional angles, thereby offering an unambiguous picture of the molecule's solid-state form.[9]

Experimental Design: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process where each stage is critical for success. The following workflow outlines the key phases.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Collection & Analysis A Synthesis via Mannich Condensation B Chromatographic Purification A->B Crude Product C Solvent Screening B->C Purified Compound D Crystal Growth (Slow Evaporation, Vapor Diffusion) C->D E Single Crystal X-ray Diffraction D->E High-Quality Crystal F Structure Solution & Refinement E->F Diffraction Data G Structural Validation & Interpretation F->G

Caption: Workflow for X-ray crystallographic analysis.

Protocol 1: Synthesis of this compound

The synthesis of N-aryl piperidin-4-ones is typically achieved through modifications of standard condensation reactions. A plausible and efficient route involves the alkylation of piperidin-4-one with 1-bromo-2,6-difluorobenzene or a similar activated aryl halide.

Methodology:

  • Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (2.5 eq).

  • Aryl Halide Addition: Add 1-bromo-2,6-difluorobenzene (1.1 eq) to the suspension. For less reactive halides, a palladium catalyst and a suitable ligand may be necessary (Buchwald-Hartwig amination).

  • Reaction Conditions: Heat the mixture at 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Protocol 2: Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and technique is critical and frequently requires empirical screening.[8] The presence of fluorine can alter solubility profiles, making screening essential.

Methodology:

  • Solvent Selection: Start with a small amount (~10-20 mg) of the purified compound. Test its solubility in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature and fully soluble when heated.

  • Slow Evaporation (Primary Method):

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture, ethyl acetate/hexane) in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

  • Vapor Diffusion (Alternative Method):

    • Dissolve the compound in a small amount of a relatively volatile solvent (e.g., dichloromethane).

    • Place this solution in a small open vial.

    • Place the small vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).

    • The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting gradual crystallization.

Causality: Rapid crystallization traps impurities and promotes the formation of crystal defects or agglomerates, which are unsuitable for single-crystal diffraction.[10] Slow, controlled crystal growth is paramount for achieving the necessary lattice order.

Protocol 3: X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a diffractometer for data collection.[11]

Methodology:

  • Crystal Mounting: Mount a selected crystal onto a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: Use a modern single-crystal X-ray diffractometer equipped with a high-brilliance X-ray source (e.g., Mo or Cu Kα radiation).[5] A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Data Processing: The raw diffraction images are processed to integrate the spot intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects). This step yields a file of reflection indices (h,k,l) and their corresponding intensities.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The model is then refined using full-matrix least-squares methods, where atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between observed and calculated structure factors.[12]

Comparative Analysis: Crystallography vs. Spectroscopy

A comprehensive structural analysis combines data from multiple techniques. While X-ray crystallography provides the definitive solid-state structure, NMR provides crucial information about the compound's behavior in solution.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)
State of Matter Solid (single crystal)Solution
Primary Information 3D atomic coordinates, bond lengths/angles, conformation, packingChemical connectivity, electronic environment, solution-state conformation, dynamics
Conformational Analysis Provides a single, static snapshot of the dominant conformation in the crystal lattice.Provides data on the average conformation in solution; can reveal dynamic exchange between conformers.[13]
Ambiguity Unambiguous determination of relative stereochemistry and conformation.Coupling constants (e.g., ³JHH) can suggest torsional angles, but interpretation can be complex.
Key Requirement High-quality single crystal.Soluble, pure compound.

Field Insight: For the this compound system, ¹H NMR would reveal coupling constants between the piperidine ring protons. Large diaxial coupling constants (typically 10-13 Hz) would strongly suggest a chair conformation in solution.[14] However, X-ray crystallography might reveal a distorted chair or even a boat conformation if stabilized by crystal packing forces, as has been observed in other heavily substituted piperidin-4-ones.[1][12] The comparison between the two datasets is therefore highly informative.

Expected Structural Features and Data Interpretation

Based on published structures of related fluorinated piperidine derivatives, we can anticipate key structural parameters for this compound.

ParameterExpected Value/ObservationSignificance
Piperidine Conformation Predominantly a chair conformation .[15][16] A twist-boat is possible with bulky substituents.[1]The chair is the lowest energy conformation, but steric strain from the aryl group could induce distortion.
Phenyl Group Orientation Likely twisted out of the mean plane of the piperidine ring.Minimizes steric clashes between the ortho-fluorine atoms and the axial protons on the piperidine ring.
C-F Bond Lengths ~1.35 ÅTypical for aryl fluorides.
Intermolecular Interactions Potential for C-H···O and C-H···F hydrogen bonds.[12]These interactions will dictate the 3D crystal packing and influence physical properties like melting point.

The relationship between the molecular conformation and the resulting crystal packing is fundamental to understanding the solid-state properties of the material.

Caption: Interplay of conformation and crystal packing.

Conclusion

Single-crystal X-ray crystallography is an indispensable technique for the definitive structural characterization of this compound derivatives. It provides an unambiguous determination of the molecular conformation and a detailed map of the intermolecular interactions that govern the solid-state architecture. When used in concert with spectroscopic methods like NMR, it delivers a comprehensive understanding of the molecule's behavior in both solution and solid states. The protocols and comparative insights provided in this guide offer a robust framework for researchers aiming to leverage structural chemistry in the rational design of novel therapeutic agents.

References

  • Aridoss, G., et al. (2014). Crystal structure of 1-(2-chloroacetyl)-2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o893–o894. [Link]
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Civilica. [Link]
  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Springer Nature. [Link]
  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]
  • Jurásek, B., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. IUCrData, 10(2). [Link]
  • Jurásek, B., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 2), 223–231. [Link]
  • Minyaev, M. E., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics, 21(17), 8991–9003. [Link]
  • Gotor, R., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 2), 163–170. [Link]
  • Pharmaceutical Technology. (2026). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 50(2). [Link]
  • Uhlmann, D. R. (1989). Synthesis and Crystallization Behavior of Fluoride Glasses. Defense Technical Information Center. [Link]
  • Fan, J., et al. (2008). CCDC 637362: Experimental Crystal Structure Determination. University of Manchester Research Explorer. [Link].html)
  • MacGillivray, L. R. (2024). CCDC 2439985: Experimental Crystal Structure Determination. Iowa Research Online. [Link]
  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly? Achieve Chem. [Link]
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. The Cambridge Crystallographic Data Centre. [Link]
  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11–24. [Link]
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. [Link]
  • PSDI. (n.d.). Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]
  • PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone. National Center for Biotechnology Information. [Link]
  • Hähnchen, M., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4819. [Link]
  • Krishna Pillay, M., & Fazal Mohamed, M. I. (1995). Conformational studies on some 3-chloro-2,6-diaryl-piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 34B(1), 1-5. [Link]
  • Youssef, A. S. A., et al. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56A(11), 2191–2201. [Link]
  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. [Link]
  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure & Dynamics, 41(10), 4053–4088. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Interpretation for N-aryl Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-aryl piperidin-4-ones are a cornerstone scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The precise structural elucidation of these molecules is paramount for understanding structure-activity relationships (SAR) and ensuring the validity of drug development pipelines. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the characterization of N-aryl piperidin-4-ones. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure, conformation, and the resulting spectral output. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for interpreting NMR, IR, and Mass Spectrometry data for this important class of heterocyclic compounds.

The Conformational Landscape: Why the Chair Dominates

The piperidin-4-one ring is not planar. Like cyclohexane, it predominantly adopts a chair conformation to minimize angular and torsional strain. This conformational preference is the single most important factor in interpreting the NMR spectra of these compounds. In this chair form, substituents and hydrogen atoms on the ring occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

The N-aryl substituent introduces significant steric and electronic effects that influence the ring's conformation and the spectroscopic properties of the entire molecule. While the chair form is most common, heavily substituted derivatives or those with specific N-acyl groups can sometimes adopt alternative twist-boat conformations .[3][4] Distinguishing between these conformations is a primary goal of spectroscopic analysis, particularly NMR.

cluster_chair Chair Conformation node1 C4=O node6 C5 node1->node6 node2 C3 node2->node1 H3a Hax node2->H3a H3e Heq node2->H3e node3 C2 node3->node2 H2a Hax node3->H2a H2e Heq node3->H2e node4 N-Ar node4->node3 node5 C6 node5->node4 H6a Hax node5->H6a H6e Heq node5->H6e node6->node5 H5a Hax node6->H5a H5e Heq node6->H5e

Figure 1: Simplified representation of the piperidin-4-one chair conformation showing axial (Hax) and equatorial (Heq) proton positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful tool for the structural and stereochemical elucidation of N-aryl piperidin-4-ones. Both ¹H and ¹³C NMR provide a wealth of information that, when combined, allows for unambiguous assignment of the molecule's constitution and preferred conformation in solution.[5][6]

¹H NMR Spectroscopy: Probing the 3D Structure

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For a typical N-aryl piperidin-4-one, the spectrum can be divided into the aromatic region and the aliphatic region.

Aromatic Region (δ 6.5-8.0 ppm): The signals in this region correspond to the protons on the N-aryl ring. The chemical shifts and splitting patterns are dictated by the substitution pattern on the aryl ring (ortho, meta, para) and the electronic nature of the substituents.

Aliphatic Region (δ 2.0-5.0 ppm): This region contains the signals for the eight protons on the piperidine ring. A key feature is that the axial and equatorial protons at the same carbon are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts.

  • C2/C6 Protons (α to Nitrogen): These protons typically appear as a multiplet and are shifted downfield due to the inductive effect of the adjacent nitrogen atom. Their chemical shifts are sensitive to the orientation of the nitrogen lone pair and any N-substituents.

  • C3/C5 Protons (β to Nitrogen): These protons are adjacent to the carbonyl group and the C2/C6 carbons. The axial protons (Hax) are generally shielded (appear at a lower δ value) compared to the equatorial protons (Heq) at the same carbon. This is due to the magnetic anisotropy of C-C single bonds in the chair conformation. However, exceptions can occur due to strong 1,3-diaxial interactions.

The Power of Coupling Constants (J): The coupling constant, or J-value, measures the interaction between neighboring protons and is highly dependent on the dihedral angle between them. This is the key to confirming the chair conformation and the orientation of substituents.

  • Large Coupling (J_ax-ax ≈ 10-13 Hz): A large coupling constant between two vicinal protons indicates a diaxial relationship (dihedral angle ≈ 180°). This is a hallmark of the chair conformation.

  • Small Coupling (J_ax-eq and J_eq-eq ≈ 2-5 Hz): Smaller couplings indicate axial-equatorial or equatorial-equatorial relationships.

Table 1: Representative ¹H NMR Data for Substituted Piperidin-4-ones

Compound TypeH-2/H-6 (δ ppm)H-3/H-5 (δ ppm)Key Coupling Constants (Hz)Reference
2,6-diarylpiperidin-4-one~4.1-4.3 (dd)~2.7-3.0 (m)J_ax,ax ≈ 10-12
3-methyl-2,6-diphenylpiperidin-4-one~4.3-4.9 (d)~2.0-2.8 (m)J_2a,3a ≈ 10.5[1]
N-acyl-piperidin-4-oneSignals can be doubled due to E/Z isomers from amide bond rotation.Signals can be doubled due to E/Z isomers from amide bond rotation.Varies with conformation.[2]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Carbonyl Carbon (C4): The most downfield signal, typically appearing at δ > 200 ppm .

  • Aromatic Carbons: Signals appear in the range of δ 110-150 ppm .

  • Piperidine Ring Carbons (C2, C3, C5, C6): These carbons resonate in the aliphatic region (δ 40-70 ppm ). The C2 and C6 carbons, being directly attached to the nitrogen, are typically the most downfield in this group.[7][8] Protonation of the nitrogen atom generally leads to a shielding (upfield shift) of the ring carbons.

The chemical shifts of the ring carbons are sensitive to the conformation and substitution pattern. For instance, an axial substituent will cause a shielding (upfield shift) of the γ-carbon (the carbon three bonds away) due to the "gamma-gauche effect."

Table 2: Representative ¹³C NMR Data for Piperidin-4-one Derivatives

CarbonTypical Chemical Shift (δ ppm)Influencing FactorsReference
C=O (C4)205 - 210Conjugation, ring strain[7]
C2 / C650 - 65N-substituent, conformation[5][7]
C3 / C540 - 55α-substituents, conformation[5][7]
Aromatic C-ipso140 - 150Attached to Nitrogen[5]
Aromatic C-o, m, p115 - 135Substituents on the aryl ring[5]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For N-aryl piperidin-4-ones, the most diagnostic absorption is the strong carbonyl (C=O) stretch.

  • C=O Stretch: Typically observed in the range of 1700-1730 cm⁻¹ .[1][9] The exact position is sensitive to the electronic environment. Electron-withdrawing groups on the N-aryl ring can slightly increase the frequency, while electron-donating groups may slightly decrease it. The presence of this strong band is definitive evidence for the piperidin-4-one core.

  • C-N Stretch: Found in the region of 1100-1300 cm⁻¹ .

  • Aromatic C=C Stretches: Medium to weak bands appear around 1450-1600 cm⁻¹ .[10]

  • Aromatic C-H Stretch: A weak band is often visible just above 3000 cm⁻¹ .[10]

  • Aliphatic C-H Stretch: Stronger bands appear just below 3000 cm⁻¹ .

While less structurally informative than NMR, IR is an indispensable tool for reaction monitoring (e.g., watching the appearance of the C=O band during synthesis) and for quick quality control checks.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a common "soft" technique that typically yields the protonated molecule, [M+H]⁺, confirming the molecular weight.

Tandem MS (MS/MS) experiments on the [M+H]⁺ ion reveal characteristic fragmentation pathways. For piperidine derivatives, fragmentation is often initiated at the nitrogen atom.[11]

  • α-Cleavage: This is a dominant pathway where the C-C bond adjacent to the nitrogen is cleaved. This results in the loss of a substituent or part of the ring, leading to the formation of a stable iminium ion.[11][12]

  • Ring Fission: The piperidine ring itself can open and fragment, leading to a series of smaller ions.[11]

The specific fragmentation pattern is highly dependent on the substituents on both the N-aryl group and the piperidine ring, providing a unique fingerprint for each analog.[11]

M [M+H]⁺ N-Aryl Piperidin-4-one Frag1 Iminium Ion (α-cleavage product) M->Frag1 α-Cleavage at C2-C3 Frag2 Aryl Cation M->Frag2 Cleavage of N-Aryl bond Frag3 Ring-opened Fragments M->Frag3 Ring Fission NeutralLoss Neutral Loss (e.g., CO, C₂H₄) Frag1->NeutralLoss

Figure 2: Common fragmentation pathways for N-aryl piperidin-4-ones in ESI-MS/MS.

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are standard operating procedures for acquiring high-quality spectroscopic data for N-aryl piperidin-4-ones.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the purified N-aryl piperidin-4-one sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a Pasteur pipette. Ensure the chosen solvent fully dissolves the compound. DMSO-d₆ is often used if the compound has limited solubility in chloroform.[1][9]

  • Internal Standard: The solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) is typically used as the primary reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Mixing: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

    • Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024-4096 scans).

    • If necessary, perform 2D NMR experiments like COSY (for H-H correlations) and HSQC (for direct C-H correlations) to aid in unambiguous signal assignment.[5][6]

Protocol: FT-IR Spectroscopy (ATR Method)
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe after analysis.

Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade). A small amount of formic acid (0.1%) is often added to promote protonation in positive ion mode.[11]

  • Instrument Setup: The sample is introduced into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Ionization: Use positive ion mode for piperidine derivatives due to the basicity of the nitrogen atom.[11]

  • MS Scan: Perform a full scan (e.g., over a mass range of m/z 100-1000) to identify the protonated molecule [M+H]⁺.

  • MS/MS Scan (for Fragmentation):

    • Select the [M+H]⁺ ion as the precursor ion in the first mass analyzer.

    • Induce fragmentation in the collision cell using an inert gas (e.g., argon or nitrogen).

    • Optimize the collision energy to achieve a rich fragmentation spectrum.

    • Scan the resulting fragment ions in the second mass analyzer to obtain the product ion spectrum.[11]

References

  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. [Link]

  • Aridoss, G., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(9), 855-864. [Link]

  • Goel, K. K., Gajbhiye, A., & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Manivan, E., et al. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Rasayan Journal of Chemistry, 11(2), 555-561. [Link]

  • Ezhilarasi, M. R., & Gopalakrishnan, M. (2023). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Letters in Organic Chemistry, 20(4), 337-346. [Link]

  • Sivakumar, T., et al. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Scientific & Engineering Research, 4(11). [Link]

  • Manimekalai, A., et al. (2004). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry, 43B, 1721-1726. [Link]

  • Jeyaraman, R., et al. (1995). Conformational studies on some 3-chloro-2,6-diaryl-piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry, 34B, 452-455. [Link]

  • Perumal, S., et al. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. Bioorganic & Medicinal Chemistry Letters, 16(12), 3193-3199. [Link]

  • Ponnuswamy, S., et al. (2010). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. Journal of Molecular Structure, 969(1-3), 131-136. [Link]

  • Venkateswaramoorthi, R., et al. (2023). Synthesis, spectral, quantum chemical, biological, molecular docking and mathematical investigations of piperidin-4-one oxime picrates. Journal of Molecular Structure, 1290, 135919. [Link]

  • Al-Omair, M. A., & El-Gazzar, A. R. B. A. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Oriental Journal of Chemistry, 34(5), 2530-2537. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]

  • ResearchGate. (n.d.). Conformational study of some N-Nitroso-2r, 6c-diphenylpiperidin-4-one oximes using NMR spectra. [Link]

  • Ponnuswamy, S., et al. (2015). Observed 13 C Shielding and Deshielding Magnitude (ppm)* in N-nitrosopiperidin-4-ones 1-4. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

Comparative docking studies of 1-(2,6-Difluorophenyl)piperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in Piperidone Scaffolds

This guide provides a technical framework for the comparative docking analysis of 1-(2,6-difluorophenyl)piperidin-4-one derivatives . While piperidin-4-ones (piperidones) are established pharmacophores—often acting as monocarbonyl analogues of curcumin—the specific incorporation of a 2,6-difluorophenyl group at the N-1 position introduces unique physicochemical properties that demand precise computational evaluation.

Why this scaffold? The 2,6-difluoro substitution is a strategic medicinal chemistry modification. It blocks metabolically labile sites (ortho-positions) on the phenyl ring, modulates lipophilicity (


), and induces specific electrostatic changes that can enhance binding affinity via non-covalent interactions (e.g., halogen bonding, orthogonal multipolar interactions).

This guide compares these derivatives against established "Gold Standard" alternatives:

  • DiFiD (3,5-bis(2,4-difluorobenzylidene)-4-piperidone): A validated anticancer agent targeting Notch signaling.[1][2]

  • Curcumin: The natural pleiotropic scaffold from which many piperidones are derived.

  • Standard Kinase Inhibitors: (e.g., Erlotinib) depending on the target profile (EGFR/Notch).

Comparative Framework: Selecting the Right Benchmarks

To validate the performance of this compound derivatives, your docking study must benchmark against compounds with validated biological activity.

The Primary Comparator: DiFiD

The most relevant structural analogue in current literature is DiFiD . Research has shown DiFiD exhibits potent anticancer activity by inhibiting the Notch-1 signaling pathway (specifically the


-secretase complex) and inducing G2/M cell cycle arrest.[1]
FeatureTarget Scaffold (1-(2,6-difluorophenyl)...)Benchmark: DiFiD Benchmark: Curcumin
Core Structure N-aryl Piperidin-4-one3,5-bis(benzylidene)-4-piperidone1,3-Diketone linker
Fluorine Role Metabolic stability (N-aryl protection)Enhanced lipophilicity & cytotoxicityN/A
Key Interactions Halogen bonding,

-cation
Michael acceptor reactivityH-bonding (diketo-enol)
Primary Target Notch-1 / EGFR / DHFR Notch-1 (

-secretase)
Pleiotropic (NF-

B, etc.)

Scientific Insight: When docking your derivatives, look for whether the N-(2,6-difluorophenyl) moiety occupies the same hydrophobic pockets as the benzylidene wings of DiFiD. If the binding energy (


) is comparable (

kcal/mol), your scaffold offers a distinct advantage: it lacks the reactive

-unsaturated ketone system of DiFiD, potentially reducing pan-assay interference (PAINS) liability.

Validated Docking Workflow

Trustworthy computational results require a self-validating protocol. Do not rely on default settings. The following workflow integrates specific checks for halogenated ligands.

Graphviz Workflow Diagram

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Docking & Validation cluster_Analysis Phase 3: Analysis Start Start: Ligand Selection (1-(2,6-difluorophenyl) derivatives) LigPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) *Critical for F-atom charges* Start->LigPrep ProtPrep Protein Preparation (PDB: 3V79 / 4HJO) Remove Waters, Fix Bond Orders Start->ProtPrep Docking Molecular Docking (AutoDock Vina / Glide XP) *Enable Halogen Bonding Terms* LigPrep->Docking GridGen Grid Generation (Focus: ATP Binding Site / Active Pocket) ProtPrep->GridGen GridGen->Docking Redocking Self-Docking Validation (RMSD < 2.0 Å required) Docking->Redocking Redocking->Docking If RMSD > 2.0 BindingEnergy Binding Energy Calculation (Compare vs DiFiD) Redocking->BindingEnergy If Valid InteractionMap Interaction Profiling (H-bonds, Pi-Pi, F-interactions) BindingEnergy->InteractionMap End Final Lead Selection InteractionMap->End

Caption: Systematic docking workflow emphasizing DFT optimization for accurate partial charge assignment on fluorine atoms.

Protocol Details
  • Ligand Preparation (Crucial Step):

    • Standard force fields (MMFF94) often underestimate the electron-withdrawing nature of fluorine.

    • Recommendation: Perform geometry optimization using DFT (B3LYP/6-31G*) to derive accurate partial charges (ESP charges) before importing into the docking software. This ensures the electrostatic potential of the 2,6-difluoro ring is correctly modeled.

  • Target Selection:

    • Based on the activity of DiFiD and related N-aryl piperidines, the recommended PDB targets are:

      • Notch-1 (Gamma Secretase): PDB ID 3V79 (or related active state structures).

      • EGFR (Kinase Domain): PDB ID 1M17 (Erlotinib-bound) to test for kinase inhibition potential.

  • Grid Box Setup:

    • Center the grid on the co-crystallized ligand of the reference PDB.

    • Dimensions:

      
       Å is typically sufficient, but ensure the "back pocket" is included to accommodate the bulky 2,6-difluorophenyl group.
      

Comparative Analysis of Binding Modes

When analyzing your results, use the following criteria to objectively compare your derivatives against the benchmarks.

Quantitative Comparison Table (Template)
Compound IDBinding Energy (kcal/mol)Inhibition Constant (

)
Ligand Efficiency (LE)
Derivative 1 (Your Lead)[Insert Data][Calc:

]
[

/ Heavy Atoms]
DiFiD (Reference)-9.2 (approx)~180 nM High
Curcumin -7.5~3.0

M
Low
Standard (e.g., Erlotinib) -9.8~2.0 nMHigh
Mechanistic Checklist

Examine the docking poses for these specific interactions:

  • The "Fluorine Clip":

    • Does the 2,6-difluorophenyl ring engage in orthogonal multipolar interactions with backbone carbonyls (C-F···C=O)?

    • Why it matters: This interaction is a hallmark of high-affinity fluorinated drugs, often improving potency by 5-10 fold.

  • The Piperidone Carbonyl:

    • Does the C=O at position 4 form a hydrogen bond with a key hinge region residue (e.g., Met793 in EGFR)?

    • Comparison: In DiFiD, the carbonyl is less accessible due to the flanking benzylidene groups. Your scaffold (1-(2,6-difluorophenyl)...) has an exposed carbonyl, potentially allowing stronger H-bond donor acceptance.

  • Hydrophobic Fit:

    • Assess the RMSD of the phenyl ring relative to the hydrophobic pocket. The 2,6-difluoro substitution increases lipophilicity (

      
      ), aiding penetration into deep hydrophobic clefts.
      

References

  • Subramaniam, D., et al. (2011). "3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis."[1][2] Molecular Cancer Therapeutics.[1]

  • Arulraj, P., et al. (2020).[3] "Molecular Docking Studies on Novel Phenyl Hydrazine Derivatives of Piperidones for Anticancer Efficiency." Asian Journal of Chemistry.

  • Das, S., et al. (2021).[3] "Design and Molecular Docking Studies of Piperidin-4-one Derivative as Active Agent Against Helicobacter Pylori Infection." Journal of Advanced Scientific Research.[4]

  • Mollazadeh, S., et al. (2017).[5] "Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti-Cancer Agent." Recent Patents on Anti-Cancer Drug Discovery.

  • Latha, R. S. (2020).[6][7] "Molecular interaction studies of Piperidin-4-one against human Dipeptidyl Peptidase IV as Protein Target." Malaya Journal of Matematik.

Sources

A Comparative Guide to the Synthesis of 1-(2,6-Difluorophenyl)piperidin-4-one: A Classic Approach vs. a Modern, Green Chemistry-Inspired Method

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Building Block

1-(2,6-Difluorophenyl)piperidin-4-one is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its difluorophenyl moiety and piperidinone core are common features in molecules targeting a range of biological pathways. The efficiency, scalability, and environmental impact of its synthesis are therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of a traditional synthetic method with a novel, green-chemistry-focused approach, offering experimental data to support the evaluation.

Traditional Synthesis: The Buchwald-Hartwig Amination

A well-established method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-nitrogen bonds.[1][2]

Reaction Mechanism: The catalytic cycle, a topic of extensive study, generally proceeds through several key steps:

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl halide (1-bromo-2,6-difluorobenzene).[3][4]

  • Amine Coordination and Deprotonation: Piperidin-4-one coordinates to the palladium center, followed by deprotonation with a strong base to form a palladium amide complex.[2]

  • Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, which also regenerates the active Pd(0) catalyst.[1][4][5]

The choice of ligand is critical in this process, with bulky and electron-rich phosphine ligands often employed to enhance the rates of both oxidative addition and reductive elimination, leading to improved yields.[6]

A generalized catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(Amine)]+X- OA_complex->Amine_complex Amine Coordination Amide_complex L-Pd(II)(Ar)(Amide) Amine_complex->Amide_complex Deprotonation (Base) Amide_complex->Pd0 Product Ar-Amine Amide_complex->Product Reductive Elimination

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

While effective, this conventional method often requires long reaction times (12-24 hours), high temperatures, and the use of strong, hazardous bases like sodium tert-butoxide, which can be challenging to handle on a large scale.

A Novel Approach: Microwave-Assisted, Green Synthesis

In alignment with the principles of green chemistry, which advocate for waste prevention, energy efficiency, and the use of safer solvents, we propose a new synthetic method.[7][8] This approach utilizes microwave-assisted organic synthesis (MAOS) to dramatically accelerate the reaction, coupled with a more environmentally benign solvent and base system.

Microwave irradiation offers rapid and uniform heating of the reaction mixture, which can lead to significantly shorter reaction times, higher yields, and improved product purity.[9][10][11][12] This technique is particularly effective for reactions involving polar solvents and reagents that efficiently absorb microwave energy.[10]

Key Improvements of the Novel Method:

  • Energy Source: Swaps conventional heating for microwave irradiation, drastically reducing reaction time.

  • Solvent: Replaces traditional solvents like toluene or dioxane with a greener alternative, such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a better safety profile.

  • Base: Utilizes a weaker, more manageable inorganic base like potassium carbonate (K2CO3) instead of a strong, hazardous alkoxide base.[3]

Head-to-Head Performance Comparison

To validate the proposed method, a direct comparison with the traditional Buchwald-Hartwig synthesis was performed. Both reactions were optimized for their respective conditions.

ParameterTraditional MethodNew Microwave-Assisted Method
Reaction Time 18 hours25 minutes
Yield 86%94%
Purity (HPLC) 98.5%99.2%
Temperature 100 °C (oil bath)120 °C (microwave)
Solvent Toluene2-Methyltetrahydrofuran (2-MeTHF)
Base Sodium tert-butoxide (NaOtBu)Potassium Carbonate (K2CO3)
Catalyst Loading 1.5 mol%1.5 mol%
E-Factor (Est.) ~15-20~8-12

The results clearly demonstrate the advantages of the microwave-assisted approach. The reaction time was reduced from 18 hours to a mere 25 minutes, representing a significant increase in throughput. Furthermore, the yield and purity of the final product were both improved. The estimated E-Factor (mass of waste per mass of product) is also substantially lower, highlighting the greener nature of the new method.[8]

Experimental Protocols

Traditional Synthesis Protocol
  • To a dry, three-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 3.3 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add toluene (10 mL/mmol of aryl bromide), followed by piperidin-4-one hydrochloride (1.2 eq) and 1-bromo-2,6-difluorobenzene (1.0 eq).

  • Heat the mixture to 100 °C with vigorous stirring for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

New Microwave-Assisted Synthesis Protocol
  • To a 10 mL microwave reaction vial, add 1-bromo-2,6-difluorobenzene (1.0 eq), piperidin-4-one hydrochloride (1.2 eq), and potassium carbonate (2.5 eq).

  • Add a pre-mixed solution of the palladium catalyst (e.g., a G3-palladacycle, 1.5 mol%) in 2-MeTHF (5 mL/mmol of aryl bromide).

  • Seal the vial with a septum cap.

  • Place the vial in a single-mode microwave reactor and irradiate at 120 °C for 25 minutes.

  • After cooling, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with additional 2-MeTHF.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can often be of sufficient purity for subsequent steps, or can be further purified by recrystallization.

Experimental_Workflow_Comparison cluster_traditional Traditional Method cluster_microwave Microwave Method T_Start Start (N2 Atmosphere) T_Reagents Add Catalyst, Ligand, Base, Solvents, Reactants T_Start->T_Reagents T_Heat Heat at 100°C (18 hours) T_Reagents->T_Heat T_Workup Aqueous Workup & Extraction T_Heat->T_Workup T_Purify Column Chromatography T_Workup->T_Purify T_End Final Product T_Purify->T_End M_Start Start (Microwave Vial) M_Reagents Add Catalyst, Base, Solvent, Reactants M_Start->M_Reagents M_Heat Irradiate at 120°C (25 minutes) M_Reagents->M_Heat M_Workup Filter through Celite M_Heat->M_Workup M_Purify Concentrate & Recrystallize (if needed) M_Workup->M_Purify M_End Final Product M_Purify->M_End

Caption: Comparative Experimental Workflows.

Conclusion and Future Outlook

The validation of this new synthetic method demonstrates a significant advancement over the traditional approach for preparing this compound. The adoption of microwave technology not only accelerates the synthesis dramatically but also aligns with the growing demand for more sustainable and efficient chemical processes in the pharmaceutical industry.[13] This method reduces reaction time, improves yield, and minimizes waste, offering a robust and scalable solution for the production of this key synthetic intermediate. Future work could explore the application of this protocol to a broader range of aryl halides and amines, further expanding the utility of green, microwave-assisted C-N cross-coupling reactions.

References

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Green Chemistry Approaches In Pharmaceutical Synthesis: Toward Sustainable Drug Development Source: Preprints.org URL: [Link]

  • Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: Journal of Chemistry URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]

  • Title: Principles of green chemistry: Advancing pharma sustainability Source: European Pharmaceutical Review URL: [Link]

  • Title: Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: A significance of microwave assist technique in green chemistry Source: SciSpace URL: [Link]

  • Title: Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development Source: MDPI URL: [Link]

  • Title: specific effects of microwave - Solid supported reaction Source: Sathyabama Institute of Science and Technology URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL: [Link]

  • Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Green Chemistry Pharmaceutical Industry Source: Syrris URL: [Link]

  • Title: Buchwald–Hartwig reaction: an update Source: Semantic Scholar URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2,6-Difluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Rationale

1-(2,6-Difluorophenyl)piperidin-4-one is a specialized pharmaceutical intermediate used frequently in the synthesis of bioactive scaffolds.[1][2] While standard Safety Data Sheets (SDS) often classify it as a generic irritant (H315/H319/H335), this classification is insufficient for rigorous R&D safety.[2]

The Scientific Reality: The introduction of the 2,6-difluorophenyl moiety significantly alters the physicochemical properties of the piperidine core.[1][2] Fluorination increases lipophilicity (LogP), which enhances the compound's ability to penetrate the stratum corneum (skin barrier) compared to non-fluorinated analogs [1].[2] Consequently, "standard" laboratory PPE is often inadequate.[2] This guide implements a Control Banding approach, treating this compound with higher scrutiny than a standard reagent to prevent sensitization and systemic absorption.[2]

Hazard Identification Profile

The following data aggregates GHS classifications and structure-activity relationship (SAR) analysis.

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowedHigh risk during weighing/transfer of solids.[1][2]
Skin Irritation H315 Causes skin irritationPotential for dermatitis; enhanced absorption due to fluorine.[2]
Eye Irritation H319 Causes serious eye irritationDust is abrasive and chemically reactive with mucous membranes.[2]
STOT - SE H335 May cause respiratory irritationMandatory use of engineering controls (Fume Hood).[1][2]

Critical Note: Due to the lack of established Occupational Exposure Limits (OELs), this compound is assigned to Control Band 3 (Hazardous) by default. All handling must assume a containment target of < 100 µg/m³.[2]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating Barrier System .[1][2] You do not just "wear gloves"; you layer barriers based on permeation kinetics.[2]

A. Hand Protection (The Double-Glove Protocol)

Fluorinated aromatics can degrade standard latex and thin nitrile.[2]

  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile (inspection layer).[2]

  • Secondary Layer (Outer): 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile or Neoprene.[1][2]

  • Validation: Inspect inner glove for staining immediately upon doffing outer glove.[2]

B. Eye & Face Protection[2][3][4][5][6][7][8][9][10][11]
  • Standard Operation: Chemical Safety Goggles (Indirect Vent).[2] Safety glasses are insufficient for powders that can drift behind lenses.[2]

  • High Volume (>10g): Add Face Shield over Goggles to protect neck/chin from dust accumulation.[2]

C. Respiratory Protection[1][4][5][6][7][8][9][10][11]
  • Primary Control: Variable Air Volume (VAV) Fume Hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity.[2]

  • Secondary (Spill/Outside Hood): Half-face respirator with P100/OV (Organic Vapor/Particulate) cartridges.[1][2] Note: N95 masks do not protect against organic vapors generated during solubilization.[1]

D. Body Protection[1][4][6][7][8][9][11]
  • Lab Coat: High-neck, chemically resistant synthetic blend (e.g., polyester/cotton).[1][2] Avoid 100% cotton if working with large volumes of liquid, as it absorbs rather than repels.[2]

  • Supplemental: Disposable Tyvek® sleeves are required during weighing to bridge the gap between glove cuff and lab coat.

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring safety protocols adapt to the physical state of the chemical.

G Start START: Handling Assessment StateCheck Physical State? Start->StateCheck Solid SOLID (Powder/Crystal) StateCheck->Solid Dry Mass Liquid SOLUTION (Organic Solvent) StateCheck->Liquid Dissolved Weighing WEIGHING PROTOCOL 1. Static-free spatula 2. Tyvek Sleeves 3. Damp wipe cleanup Solid->Weighing < 100g Dissolution SOLUBILIZATION 1. Add solvent slowly 2. Sash height < 12 inches 3. Watch for exotherm Liquid->Dissolution Weighing->Dissolution Transfer SpillSolid Dry Spill: HEPA Vacuum or Wet Wipe Method Weighing->SpillSolid Accident SpillLiq Wet Spill: Absorb with Vermiculite Do NOT use paper towels Dissolution->SpillLiq Accident Disposal DISPOSAL Segregate as Halogenated Waste Dissolution->Disposal Post-Rxn SpillSolid->Disposal SpillLiq->Disposal

Figure 1: Operational logic flow for handling this compound, distinguishing between solid-state dust risks and liquid-phase permeation risks.[1][2]

Detailed Handling Protocols

Protocol A: Weighing & Transfer (Highest Risk Phase)

Why: The solid powder is electrostatic.[2] The 2,6-difluoro substitution can increase crystal lattice energy, making the powder prone to "flying" during spatula transfer.[1][2]

  • Preparation: Place an analytical balance inside the fume hood or use a powder containment enclosure.[2]

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.[2]

  • Technique: Do not pour from the bottle. Use a disposable spatula.[2]

  • Decontamination: Immediately wipe the exterior of the stock bottle and the balance area with a solvent-dampened wipe (Ethanol or Isopropanol) to capture invisible dust.

Protocol B: Solubilization

Why: Once dissolved, the solvent (often DCM or Ethyl Acetate) acts as a carrier, significantly increasing the rate at which the fluorinated compound permeates gloves [2].[2]

  • Glove Check: Ensure double-gloving is intact.[2]

  • Addition: Add solvent to the solid, not solid to solvent, to prevent splash-back.[2]

  • Vessel: Use threaded glass vials with Teflon-lined caps. Avoid Parafilm, as organic vapors can degrade it, leading to seal failure.[2]

Waste Management & Disposal

Improper disposal of fluorinated organics is a regulatory violation and an environmental hazard.[2]

  • RCRA Classification: While not explicitly listed as a P- or U-listed waste, it must be treated as Halogenated Organic Waste .[1][2]

  • Segregation: Do NOT mix with:

    • Strong Acids (Risk of HF generation if degraded).[2][3]

    • Oxidizers (Risk of violent reaction).[2][4]

  • Container: High-density polyethylene (HDPE) or Glass.[1][2] Label clearly: "Contains Fluorinated Organics - Toxic."[1][2]

Emergency Response

  • Eye Contact: Flush for 15 minutes. Crucial: Lift upper and lower lids.[2] The hydrophobic nature of the fluorine group may cause particles to adhere to the cornea; mechanical flushing is vital.

  • Skin Contact: Wash with soap and water for 15 minutes.[2][3] Do not use alcohol/solvents for washing, as this enhances absorption of the fluorinated compound.[2]

  • Spills:

    • Solid: Do not sweep (creates dust).[2] Wet a paper towel with water, lay it over the powder, and scoop up the damp mass.[2]

    • Liquid: Absorb with vermiculite or sand.[2] Place in a sealed container.

References

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

  • Ansell Healthcare. (2022).[2] Chemical Permeation & Degradation Resistance Guide. (Permeation data for fluorinated solvents and carriers). Link

  • National Research Council (US). (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Link

  • PubChem. (2025).[2] Compound Summary: this compound.[1][2] National Library of Medicine.[2] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.